Product packaging for Butyl anthranilate(Cat. No.:CAS No. 7756-96-9)

Butyl anthranilate

Cat. No.: B1203109
CAS No.: 7756-96-9
M. Wt: 193.24 g/mol
InChI Key: HUIYGGQINIVDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview and Significance in Chemical Sciences

Butyl anthranilate is a benzoate (B1203000) ester formed from the condensation of the carboxyl group of anthranilic acid with the hydroxyl group of butanol. nih.govebi.ac.uk It is recognized for its characteristic fruity, grape-like aroma, which has led to its use as a flavoring and fragrance agent. ebi.ac.ukthegoodscentscompany.comcymitquimica.com Found naturally in some fruits, this compound is also synthesized for various industrial applications. nih.govsciencedaily.com

The significance of this compound in chemical sciences extends beyond its organoleptic properties. It serves as a versatile building block in the synthesis of other organic compounds. cymitquimica.com Its chemical structure, featuring an anthranilate moiety, makes it a valuable precursor in the development of more complex molecules. cymitquimica.com Research has also highlighted its potential as an insect repellent, offering a potentially safer alternative to some synthetic options. ebi.ac.uksciencedaily.comsmolecule.com Furthermore, preliminary studies have suggested potential antimicrobial properties, indicating a broader scope of scientific inquiry. smolecule.com

Below is a table summarizing the key chemical identifiers for this compound:

IdentifierValue
IUPAC Name butyl 2-aminobenzoate
CAS Number 7756-96-9
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
InChI Key HUIYGGQINIVDNW-UHFFFAOYSA-N

This table is populated with data from multiple sources. nih.govchemicalbook.comnist.govfluorochem.co.uk

Historical Context of Anthranilate Derivatives Research

Research into anthranilic acid and its derivatives has a long history, initially driven by their roles as intermediates in the synthesis of dyes and pharmaceuticals. ijpsjournal.comki.se Anthranilic acid itself is a precursor in the biosynthesis of the amino acid tryptophan. ijpsjournal.comki.se Over the past few decades, the focus of research has expanded significantly to explore the diverse biological activities of anthranilate derivatives, including their potential as anti-inflammatory, antiviral, and antimicrobial agents. ijpsjournal.com

The exploration of anthranilate esters, such as methyl anthranilate and this compound, as flavor and fragrance components has been a significant area of study. researchgate.net Their characteristic aromas led to their incorporation into a variety of consumer products. unl.edu A notable historical development in the research of anthranilate derivatives was the investigation of their bird repellent properties, with much of the early work focusing on methyl anthranilate. unl.edu This research laid the groundwork for later studies on the repellent effects of other anthranilate esters, including this compound, against insects.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is dynamic, with a primary focus on its application as an insect repellent. Studies have demonstrated its effectiveness against various insect species, including the spotted wing drosophila (Drosophila suzukii), a significant agricultural pest, and mosquitoes like Aedes aegypti and Aedes albopictus. sciencedaily.comsmolecule.complos.orgresearchgate.net Research has delved into the mechanism of its repellent action, suggesting that it activates specific olfactory receptors in insects. smolecule.com This has positioned this compound as a promising candidate for the development of new, potentially safer insect repellents. ebi.ac.uksciencedaily.com

In addition to its repellent properties, research continues to explore its use as a flavoring agent. cymitquimica.com Modern synthetic methods are also a key area of investigation, with a focus on developing more environmentally friendly "green chemistry" approaches to its synthesis, moving beyond traditional direct esterification methods that often require harsh acid catalysts. smolecule.com Some studies have explored enzymatic synthesis using lipases as a more sustainable alternative. google.com

Future research directions are likely to expand on these existing areas. Further investigation into the specific insect olfactory receptors that this compound interacts with could lead to the design of even more effective and species-specific repellents. ebi.ac.uk Continued exploration of its potential antimicrobial and other biological activities could uncover new applications in pharmaceuticals or agriculture. smolecule.commdpi.com Additionally, the development and optimization of green synthetic routes for this compound will remain an important goal to enhance its environmental and economic viability. smolecule.com

The following table presents some of the physical and chemical properties of this compound:

PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 303 °C
Density 1.06 g/mL at 25 °C
Refractive Index 1.545 at 20 °C
Solubility Insoluble in water; Soluble in oils and ethanol

This table is populated with data from multiple sources. chemicalbook.comcymitquimica.comsigmaaldrich.comfao.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1203109 Butyl anthranilate CAS No. 7756-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIYGGQINIVDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Record name BUTYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024683
Record name Butyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Butyl anthranilate is a dark brown liquid. Insoluble in water. (NTP, 1992), A colourless or very pale straw-Coloured liquid; Mild sweet, fruity, floral aroma
Record name BUTYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1527/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

360 °F at 760 mmHg (NTP, 1992), 303.00 °C. @ 760.00 mm Hg
Record name BUTYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyl 2-aminobenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble (NTP, 1992), Insoluble in water; Soluble in oils, Soluble (in ethanol)
Record name BUTYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1527/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.067-1.073
Record name Butyl anthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1527/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7756-96-9
Record name BUTYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyl anthranilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7756-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL ANTHRANILATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-amino-, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl anthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL ANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DAT3M81O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Butyl 2-aminobenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

less than 32 °F (NTP, 1992)
Record name BUTYL ANTHRANILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Ii. Synthesis Methodologies and Reaction Pathways

Direct Esterification Approaches to Butyl Anthranilate Synthesis

Direct esterification remains a fundamental and widely practiced method for producing this compound. This approach involves the reaction of anthranilic acid with butanol, facilitated by either acid catalysts or enzymes.

The classical method for synthesizing this compound is through the Fischer esterification of anthranilic acid with butanol. nih.govguidechem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. smolecule.comontosight.ai The acid protonates the carboxyl group of the anthranilic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of butanol. athabascau.ca

A significant challenge in this process is the presence of the amino group on the anthranilic acid, which can be protonated by the acid catalyst, forming an ammonium (B1175870) salt and requiring at least one mole of the catalyst. google.com This can lead to the formation of by-products and complicates the purification of the final ester. google.com To drive the reversible reaction towards the product side, an excess of one of the reactants, typically the alcohol, is used, or one of the products, usually water, is removed. athabascau.ca

Another approach to esterification involves transesterification, where an existing ester of anthranilic acid, such as methyl anthranilate, is reacted with butanol. google.com While this can also be acid-catalyzed, it presents similar disadvantages to direct esterification. google.com An alternative method utilizes a base catalyst like potassium carbonate, which has been shown to be effective in the transesterification of methyl anthranilate with n-butanol, yielding pure n-butyl anthranilate. google.comgoogle.com

A different synthetic route starts from isatin (B1672199), which is reacted with sodium hydride in n-butanol and dimethylformamide, followed by the addition of hydrogen peroxide to yield n-butyl anthranilate. prepchem.com

Enzymatic methods offer a greener alternative to traditional chemical synthesis, often operating under milder conditions and with higher selectivity.

Lipases are widely used enzymes for the esterification of anthranilic acid. google.comdss.go.th These reactions are often carried out in biphasic systems to enhance yield. google.com A biphasic medium, consisting of an aqueous phase and a non-polar organic solvent like hexane (B92381) or ethyl acetate, can significantly increase the production of this compound. google.com The enzyme, such as lipase (B570770) from Candida cylindracea, catalyzes the reaction between anthranilic acid and butanol. google.comgoogleapis.com The pH of the aqueous phase is a critical parameter and is typically maintained in a slightly acidic range to ensure the protonation of the anthranilic acid's carboxyl group without inactivating the enzyme. google.com

Research has shown that various lipases can be employed for this synthesis. For instance, porcine pancreas lipase (PPL) has been used to catalyze the esterification of anthranilic acid with butanol in a solvent mixture of chloroform (B151607) and hexane at a pH of 7.0, although the reported yield was modest. guidechem.com The choice of solvent and reaction conditions, including temperature and agitation, significantly impacts the efficiency of the enzymatic synthesis. google.com

Table 1: Lipase-Catalyzed Synthesis of Anthranilate Esters This interactive table summarizes findings from studies on the lipase-catalyzed synthesis of various anthranilate esters, highlighting the enzyme used, the alcohol reactant, and the resulting yield.

Enzyme Alcohol Yield (%) Reference
Porcine Pancreas Lipase Butan-1-ol 4.5 guidechem.com
Lipase from Candida cylindracea Methanol (B129727) 5.4 google.com
Porcine Pancreas Lipase Methanol 45.6 dss.go.thresearchgate.net

Microbially derived enzymes are a cornerstone of green chemistry approaches to ester synthesis. google.com Lipases from microorganisms like Candida cylindracea (also known as Candida rugosa) are commercially available and effective catalysts for producing this compound. google.comgoogleapis.com The synthesis involves the esterification of anthranilic acid with butanol, catalyzed by the microbial lipase. google.com These enzymatic reactions can be performed in aqueous solutions or biphasic systems. google.com The use of microbial enzymes allows the final product to be classified as natural, which is a significant advantage for its application in the flavor and fragrance industries. google.com Studies have explored the optimization of various reaction parameters, including the choice of microbial lipase, to improve yields. dss.go.thresearchgate.net For example, research comparing different lipases found that porcine pancreas lipase (PPL) provided better yields for anthranilic acid esters compared to lipases from Rhizomucor miehei and Chirazyme. dss.go.th

Enzymatic Esterification Methods

Advanced and Green Chemistry Synthetic Routes

In addition to traditional methods, advanced and more environmentally friendly synthetic routes for this compound are being developed.

Transition metal-catalyzed reactions represent an advanced methodology for the synthesis of anthranilate derivatives. smolecule.com These methods can offer milder reaction conditions compared to classical approaches. smolecule.com For instance, palladium-catalyzed reactions have been utilized for the C-H amidation of benzoic acids to produce anthranilate esters. rsc.org While the direct metal-catalyzed synthesis of this compound from anthranilic acid and butanol is not extensively detailed in the provided results, the synthesis of related anthranilate derivatives through metal catalysis is an active area of research. ethernet.edu.etwiley-vch.de These reactions often involve the cross-coupling of a substituted precursor with an appropriate coupling partner in the presence of a metal catalyst. ethernet.edu.et However, a significant drawback of many of these methods is the reliance on precious and often toxic transition metals like palladium, as well as potentially harsh reaction conditions. rsc.org In response, a metal-free, chemoselective multicomponent reaction strategy has been developed for the synthesis of anthranilate esters, presenting a greener alternative. rsc.org

Metal-Free Chemoselective Multicomponent Reactions

A novel and significant advancement in the synthesis of anthranilate esters, including this compound, involves a metal-free and oxidant-free multicomponent reaction (MCR). rsc.orgnih.govscilit.com This approach utilizes readily available starting materials—specifically 2-nitrobenzaldehyde (B1664092), malononitrile (B47326), and an alcohol—to achieve a highly chemoselective synthesis. rsc.orgnih.gov In the case of this compound, the alcohol used is butanol. rsc.org

This MCR strategy is notable for its efficiency and elegance, as it facilitates the simultaneous formation of both an ester and a urethane (B1682113) or urea (B33335) functionality through C-O and C-N bond formation. rsc.org The reaction proceeds via a base-assisted intramolecular redox process. In this process, the aldehyde group of the 2-nitrobenzaldehyde is oxidized while the nitro group is concurrently reduced, with malononitrile acting as the carbonyl source. rsc.org This method represents a mild, inexpensive, and convenient route to producing anthranilate esters with significant synthetic and pharmacological value. rsc.org

The versatility of this reaction has been demonstrated with a variety of alcohols. For instance, using methanol, ethanol, and butanol allows for the direct synthesis of methyl anthranilate (MA), ethyl anthranilate (EA), and this compound (BA), respectively. rsc.org The reaction also accommodates substituted 2-nitrobenzaldehydes, yielding the corresponding anthranilate esters in good yields. rsc.org

Table 1: Examples of Metal-Free Multicomponent Synthesis of Anthranilate Esters

Starting Aldehyde Alcohol Product Yield Reference
2-Nitrobenzaldehyde Methanol Methyl Anthranilate - rsc.org
2-Nitrobenzaldehyde Ethanol Ethyl Anthranilate - rsc.org
2-Nitrobenzaldehyde Butanol This compound - rsc.org
5-Chloro-2-nitrobenzaldehyde Methanol Methyl 4-chloroanthranilate Good rsc.org

Note: Specific yield percentages for this compound were not detailed in the source material, but the synthesis was reported as successful.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency. nih.govacs.org Traditional methods for producing anthranilate esters often rely on homogeneous acid catalysts, which can lead to challenges with disposal and require large quantities to block the reactive amine group. acs.org

In response, recent developments focus on more environmentally friendly methods that minimize waste and avoid toxic reagents. smolecule.com Key green approaches applicable to this compound synthesis include:

Use of Heterogeneous Catalysts : The application of solid, reusable catalysts is a cornerstone of green synthesis. For the related synthesis of methyl anthranilate, catalysts like the ion-exchange resin Amberlyst-15 have been shown to be highly effective, replacing problematic liquid acids. acs.org This approach reduces waste and allows for easier separation of the catalyst from the product. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions, such as the metal-free synthesis described previously, are inherently more atom-economical as they combine several molecules in a single, efficient step. rsc.org

Safer Solvents : A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents. acs.org While many organic reactions require solvents, research is moving towards safer alternatives like water or, where possible, solvent-free conditions. mdpi.comcore.ac.uk

Biocatalysis : The use of enzymes to catalyze reactions represents a powerful green chemistry tool. mdpi.com Enzymatic processes occur under mild conditions, are highly selective, and use renewable catalysts. mdpi.com While specific research on the biocatalytic synthesis of this compound is emerging, the enzymatic synthesis of related anthranilate derivatives from glucose in engineered E. coli has been demonstrated, showcasing the potential of this route. jmb.or.krbiorxiv.org

These principles guide the development of new, sustainable pathways for chemical manufacturing, moving away from less efficient and more hazardous traditional methods. nih.govbridgew.edu

Alternative Precursors and Reaction Conditions

A well-established method for synthesizing this compound involves the reaction of isatoic anhydride (B1165640) with butanol. chemicalbook.commyttex.net Isatoic anhydride serves as a convenient and stable precursor to the anthraniloyl group. The reaction proceeds through the nucleophilic attack of butanol on the anhydride, leading to a ring-opening and subsequent decarboxylation to yield the final ester product. google.com

Different reaction conditions have been reported. One specific method involves adding sodium hydride to isatin (a related precursor) in a mixture of n-butanol and dimethylformamide (DMF). prepchem.com Following this, hydrogen peroxide is added, allowing the temperature to rise to 50°C. This process yields n-butyl anthranilate with a reported yield of 56%. prepchem.com Another approach describes the reaction of N-substituted isatoic anhydride with an alcohol under alkaline conditions to produce the corresponding alkyl N-alklyanthranilate. google.com

Table 2: Synthesis of n-Butyl Anthranilate from Isatoic Anhydride Precursors

Precursor Reagents Solvent Conditions Yield Reference
Isatin Sodium hydride, n-butanol, Hydrogen peroxide Dimethylformamide (DMF) 25°C, then rising to 50°C 56% prepchem.com

This compound can be prepared through the transesterification of methyl anthranilate with n-butanol. chemicalbook.com This equilibrium-driven reaction involves exchanging the methyl group of the ester with a butyl group from the alcohol. To drive the reaction toward the desired product, an excess of n-butanol is typically used, or the lower-boiling methanol by-product is removed from the reaction mixture.

The reaction is generally catalyzed by an acid. chemicalbook.com One documented method specifies the use of hydrogen chloride (HCl) as the catalyst for this transformation. chemicalbook.com While effective, the use of homogeneous mineral acids aligns with more traditional synthesis routes. In the broader context of ester transesterification, various catalysts are known, including organotin compounds, though their application must be weighed against green chemistry principles. google.com The study of transesterification is extensive, particularly in fields like biodiesel production, where it is a core process. researchgate.net

A significant trend in modern chemical synthesis is the development of methods that operate under mild conditions, avoiding harsh temperatures, pressures, and aggressive reagents. nih.gov For this compound synthesis, this exploration is evident in several of the newer methodologies.

The metal-free multicomponent reaction is a prime example, as it proceeds under base-assisted conditions that are considered mild compared to high-temperature, strong-acid catalysis. rsc.org Furthermore, the field of biocatalysis inherently operates under mild physiological conditions. mdpi.com The enzymatic glycosylation of methyl anthranilate, for instance, is performed under gentle conditions to preserve the enzyme's activity. biorxiv.org Similarly, the synthesis of anthranilate derivatives in microbial systems occurs at standard cultivation temperatures (e.g., 30°C). jmb.or.kr These approaches not only improve safety and energy efficiency but can also enhance selectivity, preventing the formation of unwanted by-products.

Reaction Mechanism Studies in this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic routes. For the novel metal-free multicomponent synthesis of anthranilate esters, a plausible mechanism has been proposed. rsc.org This intricate process is believed to begin with a Knoevenagel condensation between 2-nitrobenzaldehyde and malononitrile. The key steps involve an intramolecular redox process where there is a delicate role played by malononitrile. rsc.org A prototropic tautomerism is followed by an O-transfer to give an intermediate, which then undergoes alcoholysis (with butanol, in this case) to yield a 2-nitroso-benzoic acid ester. rsc.org The nitroso group further reacts with another molecule of malononitrile, ultimately leading to the final anthranilate ester product after hydrolysis and alcoholysis steps. rsc.org

For more traditional syntheses, the mechanisms are generally well-understood from foundational organic chemistry.

Esterification (from Isatoic Anhydride): The reaction of isatoic anhydride with butanol involves nucleophilic acyl substitution. The alcohol attacks one of the carbonyl groups, leading to the opening of the heterocyclic ring to form a carbamate (B1207046) intermediate. This intermediate is unstable and loses carbon dioxide to yield this compound. google.com

Transesterification: The acid-catalyzed transesterification of methyl anthranilate with butanol follows the standard mechanism for this reaction type. The process involves protonation of the carbonyl oxygen of the methyl ester, followed by nucleophilic attack by butanol. A tetrahedral intermediate is formed, which can then eliminate methanol to yield the protonated this compound, which is then deprotonated to give the final product.

While detailed mechanistic studies specifically for every this compound synthesis variant are not always published, these established and proposed mechanisms provide a strong framework for understanding how the transformations occur.

Mechanistic Investigations of Esterification Pathways

The principal route for the synthesis of this compound is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgmasterorganicchemistry.com In this case, anthranilic acid reacts with butanol to form the ester, this compound, and water as a byproduct. athabascau.ca The reaction is reversible, and its mechanism involves several key equilibrium steps. athabascau.camasterorganicchemistry.com

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (anthranilic acid) by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org This initial step significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The nucleophilic oxygen atom of the alcohol (butanol) then attacks this activated carbonyl carbon. wikipedia.orgyoutube.com This addition leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. wikipedia.org

Following this, a proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a better leaving group—water. wikipedia.orgmasterorganicchemistry.com The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester. masterorganicchemistry.com In the final step, deprotonation of this intermediate, often by the alcohol acting as a weak base, regenerates the acid catalyst and yields the final ester product, this compound. masterorganicchemistry.comyoutube.com

Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen of anthranilic acid. byjus.com

Nucleophilic Attack: The butanol molecule attacks the now more electrophilic carbonyl carbon. organic-chemistry.org

Proton Transfer: A proton is transferred to one of the -OH groups, forming a good leaving group (H₂O). masterorganicchemistry.com

Elimination of Water: The water molecule departs, leading to the formation of a protonated ester. wikipedia.org

Deprotonation: The protonated ester loses a proton, yielding this compound and regenerating the acid catalyst. masterorganicchemistry.com

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts are crucial in the synthesis of this compound as they increase the reaction rate without being consumed. bham.ac.uk The choice of catalyst significantly impacts the reaction kinetics (the speed of the reaction) and selectivity (the ability to produce the desired ester over unwanted byproducts). bham.ac.uk Catalysts for this esterification can be broadly classified into homogeneous, heterogeneous, and biocatalysts.

Homogeneous Catalysts: Traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective for this reaction. wikipedia.orgorganic-chemistry.org They operate in the same phase as the reactants, leading to high reaction rates. However, their use presents challenges, including difficulties in separation from the product mixture, corrosion of equipment, and the generation of acidic waste, which requires neutralization and disposal. acs.orgresearchgate.net In the case of anthranilic acid, a substantial amount of catalyst is needed to first block the amine group as an amine salt before the esterification can proceed. acs.org

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts (heterogeneous catalysts) have been investigated extensively. These catalysts are in a different phase from the reactants, simplifying their removal from the reaction mixture through simple filtration and allowing for their reuse. researchgate.net This makes the process more environmentally friendly and cost-effective. acs.org

Ion-exchange resins, such as Amberlyst-15, have proven to be highly effective and selective for esterification reactions. acs.orgarkat-usa.org They are polystyrene-based resins functionalized with strongly acidic sulfonic groups that provide the catalytic sites. researchgate.net Studies on the esterification of anthranilic acid with various alcohols have shown that ion-exchange resins like Amberlyst-15 and Indion-130 are particularly effective, while other solid acids like ZSM-5 and certain acid-treated clays (B1170129) were found to be ineffective. acs.org The reaction using these resins is often intrinsically kinetically controlled, meaning mass transfer limitations are not significant. acs.org

The catalytic performance is influenced by reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants. For instance, in the esterification of maleic acid with butanol using Amberlyst-15, increasing the temperature led to higher conversion rates due to more effective molecular collisions. ias.ac.in

Table 1: Comparison of Heterogeneous Catalysts in Esterification of Anthranilic Acid with Methanol

CatalystCatalyst TypeEffectivenessReference
Amberlyst-15Ion-Exchange ResinMost Effective acs.org
Indion-130Ion-Exchange ResinMost Effective acs.org
ZSM-5ZeoliteIneffective acs.org
Filtrol-24Acid-Treated ClayIneffective acs.org
Dodecatungstophosphoric acidHeteropolyacidIneffective acs.org

Biocatalysts: Enzymes, particularly lipases, have emerged as a "green" alternative for ester synthesis. scielo.br Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) can catalyze esterification in non-aqueous or low-water environments. scielo.br The use of biocatalysts offers high selectivity (regio- and enantioselectivity) and operates under mild reaction conditions, which saves energy and minimizes byproduct formation. csic.es

The synthesis of anthranilic acid esters using lipases has been explored. For example, a study using porcine pancreas lipase (PPL) investigated the esterification of anthranilic acid with a range of alcohols (C1-C18). dss.go.th The results indicated that the choice of alcohol significantly affects the reaction yield. researchgate.net While methanol gave the highest yield in that particular study, butanol also showed significant reactivity. dss.go.th The kinetics of lipase-catalyzed reactions are often described by a Ping-Pong Bi-Bi mechanism, where the enzyme can be subject to inhibition by the substrates, particularly short-chain acids. scielo.brnih.gov

Table 2: Lipase-Catalyzed Esterification of Anthranilic Acid with Various Alcohols

AlcoholSignificance Level for YieldRelative YieldReference
Methanol99.9%Highest (45.6% Yield) dss.go.thresearchgate.netresearchgate.net
Butanol99.5%Significant dss.go.th
Hexanol99.5%Significant dss.go.th
Decanol99.9%High dss.go.th
Stearyl Alcohol99.9%High dss.go.th

Iii. Biological Activity and Pharmacological Potential

Insect Repellent Properties and Mechanisms

Butyl anthranilate has demonstrated significant potential as an insect repellent, offering a safer alternative to conventional synthetic insecticides. smolecule.com Its efficacy stems from its ability to interfere with the olfactory systems of various insect species, deterring them from hosts and oviposition sites.

Research has highlighted the effectiveness of this compound against medically important mosquito species of the Aedes genus. Studies have shown that while it may not inhibit the flight of Aedes aegypti towards skin odor, it acts as a potent deterrent for egg-laying (oviposition). nih.govuni-konstanz.de In comparative studies, this compound exhibited the strongest oviposition deterrence against Aedes aegypti when compared to other anthranilates and even the widely used repellent, DEET. nih.govuni-konstanz.denih.gov

Further investigations involving Aedes albopictus have revealed that this compound is more repellent than ethyl anthranilate. nih.gov At a concentration of 0.1%, this compound demonstrated a repellency rate of 53.62%. nih.gov Moreover, a 5% concentration of this compound was found to have a significantly longer repellency time against female A. albopictus than three different commercial repellent products. nih.gov this compound and its analogs have been identified as potent repellents against mosquitoes, showing promise for their use in control programs. nih.govwikipedia.orgfrontiersin.org

Table 1: Repellent Efficacy of this compound Against Aedes Mosquitoes

Species Test Type This compound Concentration Observed Effect Reference
Aedes aegypti Oviposition Choice Assay 10 ppm and 100 ppm Inhibited oviposition nih.govuni-konstanz.de
Aedes albopictus Repellency Test 0.1% 53.62% repellency rate nih.gov
Aedes albopictus Repellency Persistence 5% Longer repellency time than commercial repellents nih.gov

This compound has emerged as a promising repellent against the invasive agricultural pest, Drosophila suzukii, also known as the spotted wing drosophila. sciencedaily.comeurekalert.org This insect causes significant damage to fruit crops by laying eggs in ripening fruits. eurekalert.org Laboratory experiments have demonstrated that blueberries coated with this compound effectively ward off D. suzukii. sciencedaily.comeurekalert.org

The repellent effect is concentration-dependent, with substantial decreases in infestation observed at a 2.5% concentration and nearly complete protection at a 10% concentration. growingproduce.com Beyond simply repelling the flies, this compound also reduces their inclination to lay eggs. eurekalert.orggrowingproduce.com As a compound that is naturally present in some fruits and is generally recognized as safe (GRAS) for human consumption, it presents a viable option for protecting fruit crops close to harvest. eurekalert.orggrowingproduce.com

**Table 2: Efficacy of this compound in Protecting Blueberries from *Drosophila suzukii***

This compound Concentration Level of Protection Reference
2.5% Substantial decrease in fruit damage growingproduce.com
10% Nearly complete protection growingproduce.com

Studies have shown that this compound is a highly effective repellent against the red imported fire ant, Solenopsis invicta. nih.govresearchgate.net This invasive species poses a significant threat to agriculture, wildlife, and human health. nih.gov Research has demonstrated that extremely low concentrations of this compound can prevent fire ant workers from nesting in treated soil. nih.govresearchgate.net

The compound remains active at concentrations below 100 µL/L, which is significantly lower than the minimum active concentration of other proposed repellents, including DEET. nih.gov This high efficiency at low concentrations makes this compound a promising candidate for developing cost-effective and environmentally friendly methods to prevent the spread of fire ants, particularly in preventing the infestation of transported goods like plant materials and soil. nih.govnih.gov

Table 3: Comparative Repellency of this compound and DEET Against Fire Ant Digging Behavior

Compound Concentration Repellent Effect Reference
This compound < 100 µL/L Prevents nesting nih.govresearchgate.net
DEET > 100 µL/L Required for similar effect nih.gov

The repellent properties of this compound extend to other insect species beyond mosquitoes and fire ants. Research has shown its effectiveness against various species of fruit flies, including Drosophila melanogaster, D. yakuba, D. pseudoobscura, and D. virilis. eurekalert.org Additionally, this compound has demonstrated a strong repellent effect against the tropical bed bug, Cimex hemipterus, a significant pest affecting human health and well-being. nih.gov In laboratory assays, both ethyl anthranilate and this compound showed strong repellency against these bed bugs. nih.gov The broad-spectrum repellent activity of anthranilates suggests their potential for use in managing a variety of insect pests. researchgate.netresearchgate.net

The repellent action of this compound is attributed to its interaction with the insect olfactory system. smolecule.com It functions by disrupting the normal olfactory signaling pathways that insects use to locate hosts and suitable egg-laying sites. smolecule.com Anthranilate-based repellents, including this compound, are known to target the same neurons that are responsive to DEET. wikipedia.org These specific neurons are located in a sensory organ on the insect's antennae known as the sacculus. wikipedia.org

The DEET avoidance pathway is conserved across different insect species, which helps to explain the broad-spectrum efficacy of this compound. eurekalert.org By activating these specific olfactory receptors, this compound effectively creates an aversive sensory signal that leads to the repellent behavior observed in insects. smolecule.com This mechanism of action, which involves interfering with the insect's ability to smell its target, makes it a valuable tool in integrated pest management strategies. sciencedaily.comeurekalert.org The insect olfactory system is comprised of ionotropic receptors (IRs) and odorant receptors (ORs), which are responsible for detecting volatile chemical cues. mdpi.com The odorant receptor co-receptor (Orco) is a highly conserved protein across insect species and is a key target for developing broad-spectrum insect repellents. nih.govnih.gov

Efficacy Against Specific Insect Species

Antimicrobial Investigations

Information regarding the specific antibacterial activity of this compound, including minimum inhibitory concentration (MIC) values, is not extensively detailed in readily available scientific literature. While some studies have investigated the antimicrobial properties of anthranilate derivatives, specific data for this compound is limited. For instance, research on organodiselenide-tethered methyl anthranilates has shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net However, this pertains to a derivative and not this compound itself. A comprehensive evaluation of the antibacterial spectrum and potency of pure this compound is an area that requires further investigation.

Similar to its antibacterial properties, the antifungal activity of this compound is not well-documented with specific data in accessible research. Studies on related compounds, such as methyl anthranilate-based organodiselenide hybrids, have demonstrated significant antifungal activity against Candida albicans, with efficacy comparable to the standard drug clotrimazole. researchgate.net While this suggests that the anthranilate scaffold may possess antifungal potential, specific MIC values and the spectrum of activity for this compound remain to be elucidated through dedicated research.

The relationship between the chemical structure of anthranilate esters and their antimicrobial efficacy is a subject of scientific inquiry. Generally, for antimicrobial compounds, factors such as the length of an alkyl chain can influence activity. An increase in the alkyl chain length can lead to increased antimicrobial activity up to a certain point, after which the activity may decrease. researchgate.net This parabolic relationship is often attributed to the compound's lipophilicity, which affects its ability to penetrate microbial cell membranes. researchgate.net

In the context of anthranilate esters, the specific structural modifications that enhance or diminish their antibacterial and antifungal properties have not been extensively detailed in the available literature. For other classes of antimicrobial compounds, it has been observed that the presence and position of certain functional groups can significantly impact their biological activity. A systematic investigation into the structure-activity relationships of a series of anthranilate esters would be necessary to delineate the key structural features required for potent antimicrobial action.

Neurobiological Research and Related Activities

The central nervous system (CNS) represents a key area of investigation for anthranilate derivatives, with studies exploring their influence on neurotransmitter systems and their potential to protect against neuronal damage.

Glutamate (B1630785) is a primary excitatory neurotransmitter in the brain, essential for synaptic transmission and plasticity. nih.gov However, excessive glutamate levels lead to excitotoxicity, a pathogenic process implicated in numerous neurological disorders. nih.govnih.gov Research has focused on how anthranilate derivatives might modulate this system.

One synthetic anthranilate derivative, butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034), has been shown to inhibit the release of glutamate from rat cerebro-cortical nerve terminals (synaptosomes). nih.govnih.govbohrium.com In laboratory models, HFP034 was observed to suppress glutamate release that was induced by 4-aminopyridine (B3432731) (4-AP). nih.govresearchgate.net This inhibitory effect was found to be dependent on the presence of extracellular calcium and was associated with a reduction in calcium influx through P/Q-type Ca²+ channels. nih.govresearchgate.net The mechanism also involves the inhibition of the protein kinase C (PKC) and myristoylated alanine-rich C kinase substrate (MARCKS) pathways. nih.govresearchgate.net

Table 1: Effects of HFP034 on Glutamatergic System

Compound Model System Key Finding Mechanism of Action
Butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034) Rat Cerebro-cortical Synaptosomes Inhibition of 4-AP-induced glutamate release. nih.gov Suppression of P/Q-type Ca²+ channels and PKC/MARCKS pathways. nih.govresearchgate.net

The ability of anthranilate derivatives to modulate glutamate release directly relates to their neuroprotective potential. By preventing excessive glutamate accumulation, these compounds can mitigate excitotoxicity. The derivative HFP034 was evaluated for its neuroprotective effects in a rat model of glutamate excitotoxicity induced by kainic acid (KA), a glutamate analog. nih.govnih.govbohrium.com

Pretreatment with HFP034 demonstrated significant neuroprotective effects. nih.gov It led to a reduction in neuronal death, lowered the concentration of excess glutamate, and suppressed the activation of glial cells (microglia and astrocytes) in the hippocampus of KA-injected rats. nih.govbohrium.com Furthermore, HFP034 reduced the levels of proteins associated with endoplasmic reticulum stress, such as glucose-regulated protein 78 (GRP 78) and caspase-12, which are involved in cell death pathways. nih.govresearchgate.net These findings establish HFP034 as a neuroprotective agent that prevents glutamate excitotoxicity by inhibiting presynaptic glutamate release. nih.govnih.gov

Beyond neuroprotection, the broader class of anthranilate derivatives has been reported to possess antidepressant and anticonvulsant properties in various animal models. nih.govnih.gov

Studies on specific derivatives, methyl N-methylanthranilate and isopropyl N-methylanthranilate, have demonstrated antidepressant-like effects in mice. bohrium.com Using standard behavioral paradigms such as the forced swimming test and the tail suspension test, these compounds were shown to reduce immobility time, an indicator of antidepressant activity. bohrium.com

Furthermore, derivatives of anthranilic acid have been used as precursors for the synthesis of quinazolinones, a class of compounds investigated for their CNS activities. researchgate.netnih.gov Numerous synthesized quinazolinone derivatives have shown significant anticonvulsant activity in the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice, which are standard screening tests for antiepileptic drugs. researchgate.netnih.govmdpi.commdpi.com For instance, certain 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones exhibited activity comparable to the reference drug diazepam in the MES test. nih.gov

Table 2: Antidepressant and Anticonvulsant Activities of Anthranilate Derivatives

Compound/Derivative Class Animal Model Test Observed Effect
Methyl N-methylanthranilate Mice Forced Swimming Test, Tail Suspension Test Antidepressant-like effects (reduced immobility). bohrium.com
Isopropyl N-methylanthranilate Mice Forced Swimming Test, Tail Suspension Test Antidepressant-like effects (reduced immobility). bohrium.com
Quinazolinone Derivatives Mice Maximal Electroshock (MES) Test Anticonvulsant activity; protection against seizures. researchgate.netnih.gov
Quinazolinone Derivatives Mice Pentylenetetrazole (PTZ) Test Anticonvulsant activity; protection against seizures. mdpi.commdpi.com

Other Biological Activities and Potential Applications

The pharmacological potential of anthranilate derivatives extends beyond the central nervous system, with significant research highlighting their roles in inflammation and hemostasis.

Several anthranilate derivatives have been recognized for their anti-inflammatory activities. nih.gov The compound HFP034, noted for its neuroprotective effects, also exhibits potent anti-inflammatory properties. nih.gov In a mouse model of psoriasis, an inflammatory autoimmune skin disorder, topical application of HFP034 was shown to ameliorate inflammation. researchgate.net It attenuated epidermal thickness and scaling by decreasing the expression of inflammatory cytokines and chemokines, which in turn reduced the infiltration of neutrophils into the skin. researchgate.net The mechanism for this anti-inflammatory action involves the suppression of NF-κB activity. researchgate.net

Anthranilate derivatives have been investigated for their potential to modulate immune responses and thrombosis. nih.govnih.gov

One notable derivative, N-(3,4-dimethoxycinnamonyl) anthranilic acid (also known as Tranilast), has demonstrated significant immunosuppressive activity. nih.gov Studies have shown that it can delay allograft rejection in mice by causing T-cell cycle arrest rather than inducing T-cell death. nih.gov This effect is associated with a significant reduction in the production of interleukin-2, a cytokine crucial for T-cell proliferation. nih.gov Tranilast has also been shown to inhibit the activation and proliferation of human CD4+ T cells. nih.gov

Table 3: Anti-inflammatory, Antithrombotic, and Immunosuppressive Activities

Compound/Derivative Class Biological Activity Model System/Target Key Finding
Butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034) Anti-inflammatory Mouse model of psoriasis Reduced skin inflammation by decreasing cytokine/chemokine expression. researchgate.net
N-(3,4-dimethoxycinnamonyl) anthranilic acid (Tranilast) Immunosuppressive Mouse allograft model; Human CD4+ T cells Delayed allograft rejection via T-cell cycle arrest; Inhibited T-cell proliferation. nih.govnih.gov
N-acylanthranilic acid derivatives Antithrombotic In vitro PAI-1 inhibition assay Potent inhibition of plasminogen activator inhibitor-1 (PAI-1). nih.govnih.gov

Anticancer and Antidiabetic Research (Anthranilate Derivatives)

The foundational structure of anthranilic acid, from which this compound is derived, serves as a "privileged substructure" in the development of therapeutic agents. nih.gov Both preclinical and experimental studies have highlighted the medicinal properties of anthranilate derivatives, which include anticancer and antidiabetic activities. nih.govlongdom.org

In the realm of anticancer research, new compounds designed on the anthranilic acid scaffold have demonstrated notable antiproliferative activity. acs.org For instance, certain (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have shown in vitro growth inhibitory properties against human tumor cell lines with efficacy in the nanomolar to low micromolar concentration ranges. acs.org One specific pyridinyl ester, compound 25, exhibited potent in vitro antiproliferative effects against a full panel of human tumor cell lines, with some GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values below 10⁻⁷ M. acs.org Furthermore, studies on organodiselenide-tethered methyl anthranilate hybrids have identified compounds with significant cytotoxic effects against liver (HepG2) and breast carcinoma cells. mdpi.comnih.gov One such compound, OSe 14, was found to be more cytotoxic to HepG2 cells (IC₅₀ = 3.57 ± 0.1 µM) than the established drug Adriamycin (IC₅₀ = 4.50 ± 0.2 µM). nih.gov Additionally, anthranilic acid esters have been shown to repress the growth of human prostate cancer cells by inhibiting the androgen-dependent transactivation of the androgen receptor. nih.gov

In antidiabetic research, novel anthranilate diamide (B1670390) derivatives have been synthesized and evaluated for their inhibitory activity against key targets like α-glucosidase and glycogen (B147801) phosphorylase. nih.govnih.gov Many of these tested compounds exhibited potent inhibitory effects at nanomolar concentrations. nih.gov The most active compounds, (5c) and (7b), showed high inhibitory activity against both α-glucosidase and glycogen phosphorylase, with IC₅₀ values of 0.01247 ± 0.01 µM and 0.01372 ± 0.03 µM, respectively. nih.gov In vivo testing of compound (7b) in rats with induced diabetes demonstrated a significant reduction in blood glucose levels compared to a reference drug. nih.gov Research has also established that anthranilic acid derivatives can improve blood glucose levels and enhance insulinotropic action in animal models of diabetes, partly by protecting islet beta-cells through the reduction of intracellular reactive oxygen species. longdom.org

Table 1: Summary of Research on Anthranilate Derivatives

Research Area Derivative Class Key Findings Citations
Anticancer N-aryl anthranilic acids Potent in vitro antiproliferative efficacy against human tumor cell lines. acs.org
Organodiselenide-tethered methyl anthranilates Showed promising antitumor potential against liver and breast carcinomas. mdpi.comnih.gov
Anthranilic acid esters Repress the growth of human prostate cancer cells by inhibiting androgen receptor transactivation. nih.gov
Antidiabetic Anthranilate diamide derivatives Potent dual inhibitors of α-glucosidase and glycogen phosphorylase enzymes. nih.govnih.gov
Anthranilic acid derivatives Improve blood glucose levels and enhance insulinotropic action in diabetic animal models. longdom.org

Role as a Plant Metabolite and Natural Occurrence

This compound is recognized as a plant metabolite, a eukaryotic metabolite produced during metabolic reactions in plants. nih.govebi.ac.uk It is a benzoate (B1203000) ester formed by the formal condensation of the carboxy group of anthranilic acid with the hydroxy group of butanol. nih.govchemicalbook.com This natural occurrence is a key aspect of its chemical profile.

The compound is found in a variety of fruits, contributing to their characteristic aromas. nih.govchemicalbull.com Its presence has been reported in apple aroma, various fruits, and wines. chemicalbull.comchemicalbook.com Specific natural sources identified in the literature include peppermint oil from Brazil, Achillea ageratum, and tea. chemicalbook.com Its fragrance is often described as floral and grape-like, which accounts for its use as a flavoring and fragrance agent. chemicalbull.com

Table 2: Natural Occurrence of this compound

Source Category Specific Examples Citations
Fruits Apples, General Fruits nih.govchemicalbull.comchemicalbook.com
Beverages Tea, Wine chemicalbull.comchemicalbook.com
Plants/Oils Peppermint oil (Brazil), Achillea ageratum chemicalbook.com

Iv. Advanced Analytical Chemistry and Spectroscopic Characterization

Chromatographic and Mass Spectrometric Techniques

Chromatography, coupled with mass spectrometry, provides powerful tools for the separation, identification, and quantification of butyl anthranilate.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

The retention time, the time it takes for this compound to travel through the column, is a key identifier. For instance, on a standard non-polar column, this compound has a Kovats retention index of 1600. nih.gov More specific retention times have been reported as 33.59 minutes and 34.54 minutes under particular GC conditions. diabloanalytical.comscribd.com The mass spectrum of this compound is characterized by a prominent base peak at m/z 119.0, with other significant fragments observed at m/z 92.0, 120.0, 65.0, and 137.0. nih.gov This fragmentation pattern is instrumental in its unambiguous identification.

GC-MS is not only used for identification but also for quantification. Studies have utilized GC-MS to analyze the thermal degradation of flavor chemicals, including this compound, demonstrating its utility in assessing compound stability under various conditions. mdpi.comresearchgate.netnih.gov Furthermore, GC-MS has been employed in the analysis of essential oils and to identify components in complex mixtures, such as those from mango leaves. diabloanalytical.comunesp.brresearchgate.net The technique's sensitivity allows for the detection of trace amounts of the compound, making it valuable in various research and quality control applications. researchgate.netbioone.org

ParameterValueReference
Kovats Retention Index (Standard Non-Polar)1600.6, 1600 nih.gov
Kovats Retention Index (Standard Polar)2419 nih.gov
Major Mass Spectral Peaks (m/z)119.0, 92.0, 120.0, 65.0, 137.0 nih.gov

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a common method for determining purity and for quantitative analysis. sielc.comsigmaaldrich.com In this method, a non-polar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for this compound might use a C18 or Newcrom R1 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity of this compound can be assessed by the presence of a single major peak, with suppliers often guaranteeing a purity of ≥98.0% or ≥99% as determined by GC or HPLC. tcichemicals.comavantorsciences.comvwr.com HPLC is also scalable and can be used for the isolation of impurities in preparative separations. sielc.com

ParameterConditionReference
TechniqueReversed-Phase HPLC (RP-HPLC) sielc.com
Stationary PhaseC18 or Newcrom R1 sielc.com
Mobile PhaseAcetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com
Purity Specification≥98.0% or ≥99% tcichemicals.comavantorsciences.comvwr.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for analyzing this compound in complex matrices and for confirming its identity. For LC-MS analysis, the mobile phase is typically modified to be compatible with the mass spectrometer's ion source, often by replacing non-volatile acids like phosphoric acid with volatile ones like formic acid. sielc.com

LC-MS data for this compound is available in public databases, often utilizing electrospray ionization (ESI) in positive mode. nih.gov The technique has been applied in various analytical contexts, including the analysis of primary aromatic amines in materials, where this compound is listed as a potential analyte. lalanmiddleeast.com

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This capability is invaluable for the unambiguous structural confirmation of this compound. The precise mass of the molecular ion can be used to calculate the molecular formula, C₁₁H₁₅NO₂, with a high degree of confidence. nih.gov HR-MS is often coupled with techniques like GC (GC-HRMS) or LC (LC-HRMS) for comprehensive analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound shows characteristic signals that correspond to the protons in the butyl chain and the aromatic ring.

In a study involving the lipase-catalyzed synthesis of anthranilic acid esters, the chemical shifts for this compound were reported. dss.go.th While specific values from that study are not detailed here, a typical ¹H NMR spectrum in a deuterated solvent like chloroform (B151607) (CDCl₃) would show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the butyl group (-OCH₂CH₂CH₂CH₃). The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., triplets, quartets, multiplets) would reveal the neighboring protons, confirming the structure of the butyl ester chain and its attachment to the anthranilate core. dss.go.thgoogleapis.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists NMR as an identification test for this compound. fao.org

Proton GroupExpected Chemical Shift Range (ppm)Expected MultiplicityIntegration
Aromatic Protons (Ar-H)~6.5 - 8.0Multiplet4H
Amine Protons (-NH₂)Broad singletBroad Singlet2H
Methylene Protons (-OCH₂-)~4.2Triplet2H
Methylene Protons (-CH₂-)~1.7Multiplet2H
Methylene Protons (-CH₂-)~1.4Multiplet2H
Methyl Protons (-CH₃)~0.9Triplet3H

Note: Expected values are approximate and can vary based on solvent and instrument conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift providing information about its electronic environment.

In a typical ¹³C NMR spectrum of this compound, the carbon atoms of the butyl chain and the aromatic ring can be clearly distinguished. The carbonyl carbon of the ester group characteristically appears at a downfield chemical shift due to its deshielded nature. The aromatic carbons exhibit signals in the aromatic region of the spectrum, with their specific shifts influenced by the positions of the amino and ester substituents. The four distinct carbons of the butyl group also show characteristic signals in the aliphatic region.

Slight variations in chemical shifts can occur depending on the solvent used for the analysis. researchgate.net For instance, spectra recorded in deuterated chloroform (CDCl₃) may show minor differences compared to those recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net

Table 1: Typical ¹³C NMR Chemical Shifts for this compound

Carbon AtomTypical Chemical Shift (ppm)
C=O (Ester Carbonyl)~167
Aromatic C-NH₂~150
Aromatic C-COOR~110
Aromatic C-H~116-134
-O-C H₂-~64
-CH₂-~31
-CH₂-~19
-CH₃~14

Note: The exact chemical shifts can vary slightly based on the solvent and the specific NMR instrument used. illinois.edusigmaaldrich.com

Infrared (IR) and UV/Vis Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. dntb.gov.uacas.cz The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands in the FT-IR spectrum of this compound include:

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group is observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the ester is prominent around 1700-1730 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency. pg.edu.pl

C-O Stretching: The C-O stretching vibration of the ester group is typically found in the 1200-1300 cm⁻¹ region.

Aromatic C=C Bending: Bending vibrations for the substituted benzene (B151609) ring appear in the fingerprint region, below 900 cm⁻¹.

These absorption bands provide a unique fingerprint for the molecule, confirming the presence of its key functional groups. uc.eduresearchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 2960
Ester (C=O)C=O Stretch1700 - 1730
Ester (C-O)C-O Stretch1200 - 1300
Aromatic RingC=C Bending< 900

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable method for the quantitative analysis and purity assessment of this compound. mdpi.com The technique measures the absorption of UV and visible light by the molecule, which is related to its electronic transitions. This compound, with its aromatic ring and conjugated system, exhibits characteristic absorption maxima in the UV region. mdpi.comtci-thaijo.org

The UV spectrum of this compound typically shows distinct absorption bands. For instance, in methanol (B129727) with sulfuric acid, it can exhibit maxima at approximately 227 nm and 273 nm. tci-thaijo.org The position and intensity of these absorption maxima are dependent on the solvent used. tci-thaijo.org According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound, allowing for its quantification in solution. nih.gov This technique is often employed in conjunction with liquid chromatography (LC) for the analysis of UV filters and other cosmetic ingredients. mdpi.comnih.gov

Table 3: UV/Vis Absorption Maxima for this compound in a Specific Solvent

Solvent SystemWavelength (λmax) 1 (nm)Wavelength (λmax) 2 (nm)
1% (v/v) H₂SO₄ in Methanol~227~273
1 M H₂SO₄~228~272

Note: The λmax values can shift based on the solvent's polarity and pH. tci-thaijo.org

X-ray Crystallography and Structural Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uhu-ciqso.esuni-ulm.dersc.org This technique requires the growth of a suitable single crystal of the compound. mdpi.com X-rays are diffracted by the electrons in the crystal lattice, and the resulting diffraction pattern can be analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esuni-ulm.de

While obtaining a single crystal of this compound, which is a liquid at room temperature, can be challenging, derivatization or co-crystallization techniques can sometimes be employed to obtain a solid sample suitable for X-ray diffraction analysis. jyu.fi The structural information obtained is invaluable for understanding the molecule's conformation and packing in the solid state.

Advanced Analytical Methodologies for Compound Characterization

Beyond the core spectroscopic techniques, a range of advanced analytical methodologies can be applied for the comprehensive characterization of this compound. Mass spectrometry (MS), often coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between different atoms within the molecule, providing an unambiguous structural assignment. These methods are particularly useful for complex molecules or for distinguishing between isomers.

V. Toxicological and Ecotoxicological Investigations

Mammalian Toxicity Studies

Investigations into the acute toxicity of butyl anthranilate have determined its relative safety profile upon single-dose exposure through oral and dermal routes. In studies conducted on rats, the oral LD50 (lethal dose, 50%) was established to be greater than 5000 mg/kg of body weight. inchem.orgvigon.com Similarly, dermal application studies on rabbits also indicated a low level of toxicity, with the dermal LD50 also exceeding 5000 mg/kg. vigon.comthegoodscentscompany.com These findings suggest a low order of acute toxicity for this compound. inchem.org

Interactive Table: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg bw)Reference
RatOral> 5000 inchem.orgvigon.com
RabbitDermal> 5000 vigon.comthegoodscentscompany.com

Currently, there is a lack of available data specifically detailing the subacute, subchronic, and chronic toxicity of this compound. vigon.comthegoodscentscompany.comfragranceu.com While studies on related anthranilate derivatives have been conducted, specific long-term investigations on this compound are not extensively reported in the available literature. inchem.org Further research is required to ascertain the potential effects of repeated or long-term exposure to this compound.

Based on the available data, this compound is not classified as a reproductive toxin. cpachem.com However, comprehensive studies specifically evaluating the developmental and reproductive toxicity of this compound are not widely available in the public domain. thegoodscentscompany.comfragranceu.com The European Food Safety Authority (EFSA) has referenced the need for such studies for anthranilate derivatives. thegoodscentscompany.comfragranceu.com

This compound is not listed as a carcinogen by major regulatory bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA). vigon.com Based on available data, it does not meet the criteria for classification as a carcinogen. cpachem.com While no long-term carcinogenicity studies were available for this compound itself, studies on the related compound, anthranilic acid, were considered in safety evaluations by committees such as JECFA. inchem.org

This compound has been identified as causing skin and eye irritation. vigon.comcpachem.com It may also cause respiratory irritation. cpachem.comsmolecule.com However, it is not classified for specific target organ toxicity following single or repeated exposure based on the currently available data. vigon.comcpachem.com Some sources indicate it may be harmful if swallowed, inhaled, or absorbed through the skin, suggesting potential for systemic effects, though specific target organs are not definitively identified in the absence of comprehensive studies. pfaltzandbauer.com

Genotoxicity and Mutagenicity Research

Salmonella/E.coli Mutagenicity Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances by measuring their ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli. bibliotekanauki.pl

Investigations into the mutagenic properties of this compound have been conducted to determine its potential for causing gene mutations. According to available safety data, the classification criteria for germ cell mutagenicity are not met for this compound based on available data. cpachem.com A study designed to evaluate the mutagenic potential of a test material using this bacterial/microsome system concluded that it was non-mutagenic under the test conditions. agc-chemicals.com The study showed no significant, dose-related increases in the frequency of revertant colonies in any of the bacterial strains tested, either with or without metabolic activation (S9-mix). agc-chemicals.com The test material was evaluated up to the maximum recommended concentration of 5000 µ g/plate . agc-chemicals.com The positive control chemicals used in the assays confirmed the sensitivity of the bacterial strains and the efficacy of the metabolic activation system. agc-chemicals.com

Table 1: Ames Test Results Summary for this compound

Test ParameterObservationConclusion
Test System Salmonella typhimurium & Escherichia coli strains---
Concentration Up to 5000 µ g/plate ---
Metabolic Activation With and without S9-mix---
Result No significant increase in revertant coloniesNon-mutagenic agc-chemicals.com
Classification Criteria for germ cell mutagenicity not metNot classified as a mutagen cpachem.com

Micronucleus Studies

The in vitro micronucleus assay is a genotoxicity test used for the detection of micronuclei in the cytoplasm of interphase cells. coresta.org These micronuclei can contain whole chromosomes or chromosomal fragments that were not incorporated into the main nucleus during cell division, providing an indication of induced chromosomal damage. coresta.org

Ecotoxicological Impact Assessments

The assessment of ecotoxicological impacts is crucial for understanding the potential environmental risks associated with a chemical substance. This includes evaluating its persistence, bioaccumulation, and toxicity to various environmental compartments.

Environmental Fate and Degradability

The environmental fate of a chemical pertains to its transformation and transport in various environmental media. A key aspect of this is its biodegradability. Currently, specific studies detailing the environmental fate and degradability of this compound are limited. cpachem.com However, information on analogous compounds can provide some insight. For instance, a related substance, methyl N-methylanthranilate, is considered to be inherently biodegradable. sigmaaldrich.com The process of humification, where xenobiotic compounds bind to soil organic matter, is a potential natural attenuation process for related substances. nih.gov

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, air, and food. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow or Log P) and the bioconcentration factor (BCF).

Table 2: Bioaccumulation Potential of Related Anthranilate Compounds

CompoundLog P (n-octanol/water)Bioconcentration Factor (BCF)Bioaccumulation PotentialSource(s)
Methyl anthranilate 1.886Low servicebest.com
Methyl N-methylanthranilate 3.08433.3Not Expected sigmaaldrich.com

Mobility in Soil

The mobility of a chemical in soil determines its potential to leach into groundwater or move into adjacent surface waters. There is currently no specific information available regarding the mobility of this compound in soil. cpachem.comvigon.com For some related chemical mixtures, it is suggested that low water solubility would lead to low mobility in soil and water. servicebest.com

Aquatic Environment Hazards

The potential hazard of this compound to the aquatic environment is an important consideration. It is classified under the German water hazard classification system as "Water hazard class 2," indicating it is hazardous for water. cpachem.com This classification advises against allowing the product to reach ground water, water courses, or sewage systems. cpachem.com Despite this classification, some safety assessments note that the substance consists of components with unknown acute and long-term hazards to the aquatic environment, indicating a lack of comprehensive aquatic toxicity data. vigon.comvigon.com For the related compound methyl anthranilate, it is classified as toxic to aquatic life. sigmaaldrich.com

Other Adverse Environmental Effects (e.g., Ozone Depletion)

Based on available safety data, this compound is not expected to contribute to other adverse environmental effects such as ozone depletion, photochemical ozone creation potential, endocrine disruption, or global warming. vigon.com The substance is not listed on the Montreal Protocol's list of substances that deplete the ozone layer. jrpdistribution.co.uk The atmospheric ozone layer is critical for protecting life on Earth from harmful UV radiation, and its depletion is primarily caused by emissions of gases containing chlorine and bromine, such as CFCs and halons. ssb.no Current assessments indicate that this compound does not fall into these categories of ozone-depleting substances. vigon.comjrpdistribution.co.uk

Human Exposure and Safety Considerations

Skin Irritation and Sensitization Studies

This compound is classified as a skin irritant. vigon.com Multiple safety data sheets include the GHS hazard statement H315, indicating that it "Causes skin irritation". fluorochem.co.ukpfaltzandbauer.comcpachem.com Symptoms of skin contact can include redness and pain. vigon.com

In addition to irritation, there is a potential for skin sensitization. Some classifications state that it "May cause an allergic skin reaction," which can lead to dermatitis or a rash upon exposure. vigon.comvigon.com However, research findings on sensitization have shown some variability depending on the concentration. A study published in Food and Cosmetics Toxicology in 1975 reported that a 4% solution of this compound applied to human subjects produced no irritation or sensitization. thegoodscentscompany.comfragranceu.com This suggests that the concentration of the compound is a key factor in its potential to elicit a sensitizing reaction.

Table 1: Summary of Skin Hazard Classifications and Research Findings for this compound

Hazard TypeClassification/FindingSource(s)
Skin Irritation GHS Hazard Statement: H315 - Causes skin irritation. fluorochem.co.ukpfaltzandbauer.comcpachem.com
Skin Sensitization GHS Statement: May cause an allergic skin reaction. vigon.comvigon.com
Human Study A 4% solution resulted in no irritation or sensitization. thegoodscentscompany.comfragranceu.com

Respiratory Irritation

This compound is recognized as a potential respiratory irritant. pfaltzandbauer.com It is assigned the GHS hazard statement H335, which indicates it "May cause respiratory irritation". fluorochem.co.ukcpachem.com The European Union's older classification system also listed it with the risk phrase R36/37/38: "Irritating to eyes, respiratory system, and skin". thegoodscentscompany.com Due to these potential effects, safety protocols recommend avoiding the inhalation of vapors, mists, or fumes of the substance. pfaltzandbauer.comcpachem.com In case of inhalation and subsequent respiratory discomfort, the standard advice is to move the affected person to fresh air and ensure they are in a position that is comfortable for breathing. fluorochem.co.ukpfaltzandbauer.comcpachem.com

Regulatory Status and Safety Panels (e.g., EFSA, JECFA)

This compound is recognized and regulated as a flavoring agent by international food safety bodies. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the substance, assigning it JECFA number 1536. fao.org The committee's 65th session in 2005 established specifications for the compound, including purity (assay minimum of 96%), refractive index, and specific gravity. fao.org

In the European Union, this compound is included in the list of approved flavouring substances under Regulation (EC) No 1334/2008, with the European Food Safety Authority (EFSA) as the responsible scientific body for its assessment. fao.orgeuropa.eu It is identified by several numbers within the EU's regulatory framework.

Table 3: Regulatory and Identification Numbers for this compound

IdentifierNumber/CodeIssuing Body/SystemSource(s)
CAS Number 7756-96-9Chemical Abstracts Service nih.govfao.orgeumonitor.eu
FL No. 09.717EU Flavouring Information System (FLAVIS) fao.orgfao.orgeuropa.eu
JECFA No. 1536Joint FAO/WHO Expert Committee on Food Additives fao.org
CoE No. 252Council of Europe fao.orgeumonitor.eu
FEMA No. 2181Flavor and Extract Manufacturers Association vigon.comfao.org
EC No. 231-816-7European Community Number vigon.com

Vi. Environmental and Agricultural Research Applications

Sustainable Pest Management Strategies

Butyl anthranilate, a naturally occurring compound found in various fruits, has emerged as a significant subject of research in the pursuit of sustainable and environmentally conscious pest management solutions. epa.govnih.gov Its properties as a repellent offer a promising alternative to conventional methods, aligning with the principles of modern, eco-friendly agriculture.

Development of Eco-Friendly Insect Repellents

Research has demonstrated that this compound is an effective and eco-friendly insect repellent. servicebest.com It functions as an olfactory repellent, interfering with the scent-based receptors of insects to deter them from target crops and areas. servicebest.comchemos.de This mode of action is a significant departure from neurotoxic insecticides. The compound is noted for its pleasant, grape-like aroma and has been identified as a potential natural substitute for synthetic repellents like DEET. epa.govvigon.comchemicalbook.com

Studies have confirmed its efficacy against a range of insect pests. For instance, this compound is a strong repellent for fruit flies and mosquitoes, targeting the same neurons that respond to DEET. cswab.org It has shown particular promise against the spotted wing drosophila (Drosophila suzukii), a major pest of soft fruits, and has also been found to repel the red imported fire ant (Solenopsis invicta). servicebest.comnih.gov Research has also highlighted its ability to inhibit the egg-laying behavior of Aedes aegypti mosquitoes. chemos.decswab.org The development of repellents based on this compound and other related compounds, known as anthranilate-based insect repellents (ABIRs), represents a new generation of safe and effective pest control options. chemos.dechemicalbook.com

Alternatives to Conventional Insecticides

This compound presents a viable alternative to conventional insecticides, primarily due to its favorable safety profile. vigon.com Classified as "generally recognized as safe" (GRAS) and approved for human consumption as a food additive, it exhibits low toxicity to mammals. epa.govservicebest.com This makes it a safer option for use on food crops, especially close to harvest time when the application of toxic chemicals is risky. epa.gov

Unlike many traditional insecticides that kill pests, this compound works by repelling them, reducing the selection pressure that leads to insecticide resistance. chemicalbook.com Its natural origin and lower risk to non-target organisms further establish its potential as a substitute in pest management programs aiming to reduce reliance on synthetic chemical inputs. servicebest.comnih.gov The use of such non-toxic, repellent compounds is a key strategy in developing more sustainable agricultural practices. vigon.com

Impact on Agricultural Productivity and Crop Protection

Pest-related damage is a major cause of economic loss in agriculture, with insects destroying a significant fraction of global crop output. epa.goveurekalert.org The spotted wing drosophila (Drosophila suzukii), for example, causes hundreds of millions of dollars in damage to fruit crops worldwide each year. epa.gov Research into this compound has shown its direct potential to mitigate these losses and thereby enhance agricultural productivity.

In laboratory experiments, treating blueberries with a this compound solution provided significant protection against D. suzukii. epa.govnih.gov The studies demonstrated a clear dose-dependent relationship, with higher concentrations of the repellent leading to nearly complete protection from infestation and egg-laying. epa.govmdpi.com By preventing pests from damaging ripening fruit, this compound can directly contribute to higher yields of marketable produce. nih.gov Its effectiveness extends to other pests as well, including the potential to control agricultural pests like Mediterranean fruit flies and whiteflies. mdpi.com The application of effective, safe repellents is a promising strategy for reducing crop damage and securing food production. epa.govnih.gov

Table 1: Research Findings on this compound Repellency This table is interactive. You can sort and filter the data.

Pest Species Repellent Effect Research Context Source(s)
Drosophila suzukii (Spotted Wing Drosophila) Repels flies from fruit; reduces egg-laying. Protection of blueberries; laboratory bioassays. epa.gov, nih.gov, mdpi.com
Aedes aegypti (Yellow Fever Mosquito) Inhibits oviposition (egg-laying) behavior. Evaluation of anthranilates as mosquito repellents. chemos.de, cswab.org
Solenopsis invicta (Red Imported Fire Ant) Prevents nesting behavior at very low concentrations. Search for eco-friendly repellents for invasive ants. nih.gov, nih.gov
Fruit flies (general) Strong olfactory repellent. Identification of natural DEET substitutes. cswab.org, chemicalbook.com

Integrated Pest Management (IPM) Context

Integrated Pest Management (IPM) is a comprehensive strategy that prioritizes long-term pest prevention through a combination of techniques, using pesticides only when necessary. mdpi.comnoaa.gov this compound aligns well with the principles of IPM. As a non-toxic repellent, it can be used as a preventative measure, modifying pest behavior rather than eliminating populations, which can help preserve beneficial insect species. nih.govnoaa.gov

Within an IPM framework, this compound can be employed as a low-risk chemical control option. mdpi.com Its use can be integrated with other IPM tactics such as biological controls, habitat manipulation, and the use of pest-resistant crop varieties. noaa.gov For example, some IPM programs for nuisance birds already list the related compound methyl anthranilate as a repellent. The development of effective repellents like this compound provides farmers with additional tools that can reduce the reliance on broad-spectrum, conventional insecticides, which is a core goal of IPM. nih.gov

Role in Natural Ecosystems

This compound is a naturally occurring compound and is recognized as a plant metabolite. nih.govebi.ac.ukebi.ac.uk It has been identified in a variety of plant species and fruits, where it contributes to their characteristic aroma profiles. chemicalbook.comsciencedaily.com The compound is found in low concentrations in several fruits and is often associated with a grape-like scent. sciencedaily.comchemicalbull.com Its presence has been reported in fruits, wines, and essential oils. chemicalbook.comchemicalbull.com

Below is a table detailing the natural sources where this compound has been reported.

Natural SourceReference(s)
Apple Aroma chemicalbook.com
Plum Fruit thegoodscentscompany.com
Tea chemicalbook.com
Peppermint Oil (from Brazil) chemicalbook.com
Achillea ageratum chemicalbook.com
Various other fruits nih.govsciencedaily.comchemicalbull.com
Wines chemicalbull.com

This table is based on available research findings and may not be exhaustive.

A significant ecological role of this compound is its function as an insect repellent. nih.govebi.ac.uk Research has demonstrated its efficacy against several insect species, highlighting its importance in plant defense mechanisms.

One of the most studied interactions involves the spotted wing Drosophila (Drosophila suzukii), a significant agricultural pest that damages ripening fruits. sciencedaily.com Laboratory experiments have shown that this compound can effectively ward off D. suzukii from fruit, such as blueberries, suggesting its potential as a safe and naturally derived crop protectant. sciencedaily.com It has been proposed as a potentially safer alternative to synthetic repellents like DEET for agricultural applications. researchgate.net

However, the repellent effect can be specific. A 2024 study in Pest Management Science revealed that while this compound repelled the winter morphs of D. suzukii at a specific concentration in laboratory assays, it had no discernible effect on the summer morphs. senasica.gob.mx Further research has also indicated that this compound can repel Aedes aegypti mosquitoes, preventing them from landing on treated surfaces. ebi.ac.uk

This compound is classified as a plant secondary metabolite. nih.govebi.ac.ukguidechem.com Unlike primary metabolites essential for growth and development, secondary metabolites serve specialized ecological functions, such as defense and signaling. researchgate.net

The biosynthesis of this compound originates from the shikimate pathway, a major metabolic route in plants and microorganisms that produces aromatic compounds. researchgate.net A key intermediate in this pathway is chorismic acid . mdpi.com The enzyme anthranilate synthase converts chorismic acid into anthranilic acid , the direct precursor to anthranilate esters and the amino acid tryptophan . hhu.de

The diversion of chorismate to anthranilate for secondary metabolism, including the production of defense-related alkaloids and volatile esters like this compound, is a critical regulatory point. mdpi.comhhu.de Plants utilize different, differentially regulated isoenzymes of anthranilate synthase to partition the flow of chorismate between primary metabolism (tryptophan for protein synthesis) and secondary metabolism (compounds for ecological interactions). hhu.de The functionality of this compound as a secondary metabolite is therefore directly linked to its role as a chemical defense agent, repelling herbivorous insects and protecting the plant from damage. sciencedaily.comresearchgate.net

Vii. Thermochemistry and Computational Studies

Thermodynamic Property Determination

Experimental and computational methods have been employed to determine key thermodynamic parameters of butyl anthranilate.

The gas-phase enthalpy of formation (ΔfH°gas) is a fundamental thermodynamic property that indicates the energy change when a compound is formed from its constituent elements in their standard states. For this compound, the gas-phase enthalpy of formation at a standard temperature of 298.15 K has been determined through a combination of experimental measurements and theoretical calculations. researchgate.netup.ptresearchgate.net This value is derived from the enthalpies of vaporization and the energies of combustion. researchgate.netup.ptresearchgate.net

Experimental studies, often involving Calvet microcalorimetry and combustion calorimetry, provide the foundational data for these calculations. researchgate.netup.ptresearchgate.net Computational approaches, such as the G3(MP2)//B3LYP composite method, are also used to estimate this property, with results showing good agreement with experimental data. researchgate.netup.ptresearchgate.net

The enthalpy of vaporization (ΔvapH°) represents the energy required to transform a substance from a liquid to a gaseous state. For this compound, this has been determined using techniques like Calvet microcalorimetry. researchgate.netup.ptresearchgate.net

The standard energy of combustion (ΔcH°), which is the heat released during the complete combustion of the compound, is measured using static-bomb combustion calorimetry. researchgate.netmdpi.com These experimental values are essential for deriving the gas-phase enthalpy of formation. researchgate.netup.ptresearchgate.net

Table 1: Experimentally Determined Thermodynamic Properties of this compound

Thermodynamic Property Experimental Method
Gas-Phase Enthalpy of Formation Derived from enthalpies of vaporisation and energies of combustion
Enthalpy of Vaporisation Calvet microcalorimetry

This table summarizes the experimental techniques used to determine the key thermodynamic properties of this compound.

Computational Chemistry Methodologies

Computational chemistry plays a significant role in elucidating the properties and behavior of this compound at the molecular level.

The G3(MP2)//B3LYP composite method is a high-level computational chemistry approach used to accurately predict the thermochemical properties of molecules. mdpi.com This method has been successfully applied to estimate the gas-phase enthalpies of formation of this compound and related compounds. researchgate.netup.ptresearchgate.net The G3(MP2)//B3LYP method combines different levels of theory and basis sets to achieve a high degree of accuracy, and its results have shown excellent agreement with experimental data for anthranilate derivatives. researchgate.netup.ptresearchgate.netmdpi.com This agreement provides confidence in extending the theoretical study to other similar molecules where experimental data may be unavailable. researchgate.netup.ptresearchgate.net

Molecular modeling techniques are employed to investigate the interactions of this compound with biological targets. For instance, computer modeling has been used to study how this compound interacts with insect olfactory receptors. These studies have shown that it can activate receptors responsible for DEET repellency in insects, suggesting its potential as an insect repellent.

Conformational Analysis of Anthranilate Derivatives

The three-dimensional structure and conformational preferences of anthranilate derivatives, including this compound, are crucial for understanding their physical properties and biological activities. Computational chemistry methods are powerful tools for investigating these aspects.

A detailed conformational analysis is typically performed to identify the most stable conformers in the gaseous phase. For instance, studies on related molecules like methyl methylanthranilate isomers have utilized the G3(MP2)//B3LYP composite method to identify optimized low-energy structures. mdpi.comresearchgate.net This method has demonstrated excellent performance in previous thermochemical studies. researchgate.net

For anthranilate esters, the primary conformational differences arise from the orientation of the ester group relative to the benzene (B151609) ring. researchgate.net Further diversity in conformers comes from the spatial arrangement of the amino group. The nitrogen atom of the amino group typically exhibits sp³ hybridization, causing the hydrogen atoms to extend out of the plane of the benzene ring. mdpi.com This leads to the existence of non-superimposable, mirror-image conformers. mdpi.comresearchgate.net

In a typical analysis, multiple potential conformers are identified, but only a few are found to be significantly populated at equilibrium. The relative population of each conformer is calculated based on a Boltzmann distribution, considering their relative energies. researchgate.net For example, in the analysis of methyl methylanthranilate isomers, four predominant, low-energy conformers were identified for each isomer, while other potential conformations had only a residual probability of existence. mdpi.com The good agreement between experimental and computational data for compounds like methyl anthranilate and this compound provides confidence in extending these theoretical methods to other related derivatives. researchgate.net

The table below illustrates a conceptual summary of findings from a typical conformational analysis of an anthranilate ester.

Conformer AttributeDescription
Primary Rotamer Rotation around the C(aryl)-C(ester) bond, defining the orientation of the ester group relative to the amino group.
Secondary Rotamer Rotation around the O-C(alkyl) bond of the ester group.
Amino Group Geometry Pyramidalization at the nitrogen atom, leading to hydrogen atoms being out of the benzene ring plane.
Energy Calculation Performed using composite methods like G3(MP2)//B3LYP to determine the relative stability of each conformer. researchgate.net
Population Distribution Calculated using Boltzmann statistics, indicating the percentage of each conformer at a given temperature. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationships (QSAR) for Repellency

Quantitative Structure-Activity Relationship (QSAR) studies are essential for rationally designing new and more effective insect repellents by correlating chemical structures with their repellent activity. This compound has been identified as a compound with significant repellent properties, particularly against insects. ajpsonline.com

Initial large-scale screenings of chemicals, including those already approved for human use as flavors and fragrances, identified this compound as a promising insect repellent candidate. ajpsonline.com Subsequent investigations have focused on delineating its specific mode of repellency. Studies on the Aedes aegypti mosquito, a major disease vector, have shown that the repellent effect of anthranilate esters can be context-dependent. ajpsonline.com

For example, this compound strongly inhibits the oviposition (egg-laying) behavior of Aedes aegypti mosquitoes. ajpsonline.com However, it does not appear to significantly influence their host-seeking behavior. ajpsonline.com This distinguishes it from other anthranilates like ethyl anthranilate, which interferes with both host-seeking and oviposition, and methyl N,N-dimethyl anthranilate, which is primarily a host-seeking repellent. ajpsonline.com This makes this compound more accurately described as an oviposition deterrent in this context. ajpsonline.com

The development of QSAR models for repellency often involves analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of compounds and correlating them with their measured repellent activity. While a specific QSAR model for this compound repellency is not detailed in the provided sources, the data below highlights the differential activity of related anthranilates, which forms the basis for such modeling.

CompoundRepellent Activity ContextTarget Species
This compound Oviposition Deterrent ajpsonline.comAedes aegypti ajpsonline.com
Ethyl anthranilate Host-Seeking & Oviposition Repellent ajpsonline.comAedes aegypti ajpsonline.com
Methyl N,N-dimethyl anthranilate Host-Seeking Repellent ajpsonline.comAedes aegypti ajpsonline.com
Methyl anthranilate Bird Repellent, Insect Repellent publish.csiro.aujmb.or.krEuropean Starlings, Western Corn Rootworm researchgate.netpublish.csiro.au

SAR in Antimicrobial and Other Pharmacological Activities

The structure-activity relationships (SAR) of anthranilic acid and its derivatives extend beyond repellency to various pharmacological activities, including antimicrobial and enzyme inhibition effects. nih.govnih.gov Anthranilate derivatives are being investigated for new biological functions, such as antinociceptive (pain-reducing) and analgesic activities. nih.gov

The core structure of anthranilic acid serves as a scaffold for developing inhibitors of specific biological targets. For instance, anthranilic acid-based compounds have been studied as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in diseases like cancer. nih.gov SAR studies in this area focus on how different substitutions on the anthranilate ring and modifications to the carboxyl and amino groups affect potency and selectivity for specific protein kinases, such as MAP Kinase Kinase 5 (MEK5). nih.gov

In the context of antimicrobial activity, the anthranilate structure is related to that of quinolones, a major class of synthetic antibacterial agents. rroij.com SAR studies of quinolones have established key structural features for activity against bacterial DNA gyrase, such as substitutions at the N-1 and C-7 positions. rroij.com While this compound itself is not a primary antimicrobial, its structural components are relevant to the design of new bioactive molecules. The ester and amino groups offer sites for chemical modification to explore potential interactions with biological targets. researchgate.net

The following table summarizes various biological activities associated with different anthranilate derivatives, illustrating the basis for SAR studies.

Derivative ClassBiological ActivityKey Structural Insights
Anthranilic Acid-Based Compounds MAP Kinase Kinase 5 (MEK5) Inhibition nih.govSpecific substitution patterns on the aromatic ring enhance inhibitory activity and selectivity. nih.gov
Alkylated N-methylanthranilates Antidepressant-like Activity, Antinociceptive Activity jmb.or.krThe presence and size of the alkyl group on the nitrogen and/or the carboxyl group are critical for activity. jmb.or.kr
General Anthranilate Derivatives Flavor & Fragrance, Insect Repellent, Antipathogenic Effects jmb.or.krThe ester group and N-alkylation influence volatility, receptor binding, and overall biological effect. jmb.or.kr

Viii. Metabolism and Pharmacokinetics

Absorption and Distribution Studies

While specific absorption and distribution studies exclusively on butyl anthranilate are not extensively detailed in the available literature, it belongs to a group of 11 anthranilic acid esters that are anticipated to be readily absorbed from the gastrointestinal tract. inchem.orgfao.org The absorption can occur either after hydrolysis within the gut or as the intact ester, which is then distributed to various tissues, primarily the liver, for metabolism. inchem.org

Biotransformation Pathways

The biotransformation of this compound is a multi-step process initiated by the cleavage of the ester bond.

The primary and most significant metabolic step for this compound is the hydrolysis of its ester linkage. inchem.orgfao.orgnih.gov This reaction, catalyzed primarily by carboxylesterases found in the liver and other tissues, breaks down the molecule into its two principal components: anthranilic acid and n-butanol. inchem.orgchemicalbook.com This rapid hydrolysis is a common feature for simple alkyl esters of aromatic acids.

Table 1: Primary Hydrolysis of this compound

ReactantEnzymeProducts
This compoundCarboxylesterasesAnthranilic Acid, n-Butanol

Following hydrolysis, the resulting anthranilic acid undergoes Phase II conjugation reactions to facilitate its excretion. fao.org The main conjugation pathways involve:

Glycine (B1666218) Conjugation: Anthranilic acid combines with the amino acid glycine to form ortho-aminohippuric acid. inchem.org

Glucuronic Acid Conjugation: The carboxylic acid group of anthranilic acid can be conjugated with glucuronic acid to form an acyl-glucuronide. inchem.orgindustrialchemicals.gov.au

In some species, minor additional metabolic steps for anthranilic acid have been suggested, such as hydroxylation at the 3- and 5-positions in rabbits and the 3-position in rats. industrialchemicals.gov.au Studies using isolated perfused rat livers have also detected the formation of 5-hydroxyanthranilic acid and anthranilamide as minor metabolites. nih.gov

The n-butanol released during the initial hydrolysis is metabolized through pathways typical for short-chain alcohols. fao.org It is rapidly oxidized, likely first to butyraldehyde (B50154) and then to butyric acid. chemicalbook.com These products can then enter endogenous metabolic pathways. Alternatively, butanol and its acidic metabolite can be conjugated with glucuronic acid or sulfate (B86663) before being excreted. inchem.org

Table 2: Summary of this compound Biotransformation

Initial CompoundPrimary ReactionIntermediate MetabolitesSecondary ReactionsFinal Excreted Metabolites
This compoundHydrolysisAnthranilic AcidConjugation with Glycine, Conjugation with Glucuronic Acid, Hydroxylationortho-Aminohippuric Acid, Anthranilic Acid Glucuronide, Hydroxylated derivatives
n-ButanolOxidation, ConjugationButanol Glucuronide, Butanol Sulfate, Metabolites of Butyric Acid

Excretion Routes and Metabolite Identification

The metabolites of this compound are efficiently eliminated from the body. Following conjugation, the water-soluble metabolites of both anthranilic acid and butanol are rapidly excreted, primarily in the urine. inchem.org The main identified metabolites in urine are the glycine and glucuronic acid conjugates of anthranilic acid, such as ortho-aminohippuric acid. inchem.org

Comparative Metabolism with Other Anthranilate Esters

The metabolism of this compound is consistent with that of other simple anthranilate esters. Esters like methyl anthranilate and ethyl anthranilate are also rapidly hydrolyzed to anthranilic acid and their respective alcohols (methanol and ethanol), followed by similar conjugation and excretion pathways. inchem.org

However, the metabolic fate can vary based on the structure of the ester group or substitutions on the aniline (B41778) ring. For instance:

N-Alkyl Anthranilate Esters: For compounds like methyl N-methylanthranilate, hydrolysis yields N-methylanthranilic acid, which is the primary metabolite excreted. There is very little N-demethylation to yield anthranilic acid. inchem.org

Cinnamyl Anthranilate: This ester shows species-specific differences in metabolism. In rats, it is almost completely hydrolyzed to anthranilic acid and cinnamyl alcohol. In mice, however, this hydrolysis is less efficient at high doses, leading to the excretion of the unchanged ester. nih.gov This highlights that the nature of the alcohol moiety can influence the rate and extent of hydrolysis. nih.gov

This comparative data underscores that while hydrolysis is the key initial step for this class of compounds, the specific structure of each ester can lead to quantitative and sometimes qualitative differences in their metabolic profiles.

Table 3: Comparative Metabolic Pathways of Anthranilate Esters

Anthranilate EsterPrimary Hydrolysis ProductsKey Metabolic Features
This compound Anthranilic Acid, n-ButanolRapid hydrolysis; conjugation of anthranilic acid; oxidation/conjugation of butanol. inchem.org
Methyl AnthranilateAnthranilic Acid, Methanol (B129727)Rapid hydrolysis, similar to this compound. inchem.org
Methyl N-methylanthranilateN-methylanthranilic Acid, MethanolHydrolysis yields N-methylanthranilic acid; minimal N-demethylation. inchem.org
Cinnamyl AnthranilateAnthranilic Acid, Cinnamyl AlcoholHydrolysis is species-dependent (more complete in rats than mice). nih.gov The intact ester may have distinct biological activity. nih.gov

Ix. Research Methodologies and Experimental Design

In Vitro and In Vivo Bioassays

Bioassays are fundamental in determining the biological effects of butyl anthranilate. These tests range from controlled laboratory experiments on cells and enzymes (in vitro) to studies involving whole living organisms (in vivo).

The insect-repellent properties of this compound have been a significant area of research, with various bioassays designed to quantify its effects on insect behavior.

Y-tube Olfactometer: This apparatus is used to study the orientation of flying insects in response to chemical cues. plos.orgd-nb.info It consists of a Y-shaped tube where an insect is released into the base and can choose to move towards one of two arms, each containing a different odor stream (e.g., a test compound versus a control). plos.orgd-nb.info In studies with Aedes aegypti mosquitoes, a modified Y-tube olfactometer was used to test their flight orientation towards human skin odor in the presence of this compound. plos.orguni-konstanz.denih.gov The setup typically involves charcoal-filtered, humidified air passing through the arms at a controlled speed to encourage upwind flight. plos.orgresearchgate.net Research showed that while other anthranilates like ethyl anthranilate (EA) and methyl N,N-dimethyl anthranilate (MDA) inhibited mosquitoes from flying towards skin odor, this compound did not have a significant effect on their flight orientation in this specific assay. plos.orguni-konstanz.denih.govnih.gov

Caged Landing Assay: This method assesses the ability of a compound to prevent insects from landing on a surface. In a typical setup, a human hand or arm, protected by a net, is placed inside a cage containing mosquitoes. plos.orgnih.gov An intermediate net treated with the test substance is positioned between the hand and the insects. plos.orgajpsonline.com This non-contact design allows researchers to evaluate the compound's spatial repellency. ajpsonline.com this compound, along with EA and MDA, was shown to elicit avoidance behavior in host-seeking Aedes aegypti mosquitoes in this type of assay. plos.orgnih.govajpsonline.comslu.se

Oviposition Choice Assay: To test for deterrent effects on egg-laying behavior, a cage assay is often employed. For Aedes aegypti, this involves providing multiple oviposition sites (e.g., cups with water) within a cage, where some sites are treated with the test compound. This compound demonstrated a strong deterrent effect on oviposition, with its efficacy being the most pronounced among the tested anthranilates and comparable to the well-known repellent DEET. plos.orguni-konstanz.denih.govajpsonline.com

Ant Nesting Bioassays: The repellency of this compound has also been tested against fire ants (Solenopsis invicta). researchgate.net Bioassays were designed to measure the ants' digging and nesting behavior in soil treated with varying concentrations of the compound. researchgate.netresearchgate.net In both two-choice and multiple-choice experiments, extremely low concentrations of this compound were found to effectively prevent fire ants from nesting. researchgate.net

Table 1: Summary of this compound Insect Bioassay Findings

Bioassay Type Target Insect Key Finding Citation(s)
Y-tube Olfactometer Aedes aegypti (mosquito) Did not influence flight orientation away from host odor. plos.orguni-konstanz.denih.govnih.gov
Caged Landing Assay Aedes aegypti (mosquito) Elicited avoidance behavior, preventing landing near a host. plos.orgnih.govajpsonline.com
Oviposition Choice Assay Aedes aegypti (mosquito) Strongly deterred egg-laying behavior. plos.orguni-konstanz.denih.govajpsonline.com
Nesting/Digging Bioassay Solenopsis invicta (fire ant) Prevented nesting and digging at very low concentrations. researchgate.netresearchgate.net

Antimicrobial susceptibility testing determines the effectiveness of a compound against microorganisms. Standard methods include disk diffusion and broth microdilution, which are used to measure the minimum inhibitory concentration (MIC) required to inhibit microbial growth. eucast.orgbsac.org.uk While research on the antimicrobial properties of this compound itself is limited in the provided sources, related methodologies are well-established. For instance, innovative antibiotic susceptibility tests utilize ATP-bioluminescence to rapidly assess microbial viability after exposure to an antimicrobial agent. nih.gov Such methods could be applied to evaluate this compound. Studies on related compounds sometimes explore antibiofilm and anti-quorum sensing activities, which are crucial for combating microbial pathogenesis. dntb.gov.ua

Enzyme assays are conducted to determine a compound's ability to inhibit or modulate the activity of specific enzymes, which can be important therapeutic targets.

α-Glucosidase Inhibition Assay: This in vitro assay is used to screen for compounds that could help manage type 2 diabetes by slowing carbohydrate digestion. tci-thaijo.org The principle involves mixing the α-glucosidase enzyme with the test compound before adding a substrate like p-nitrophenyl glucopyranoside (pNPG). protocols.io The enzyme's activity, which releases a colored product (p-nitrophenol), is measured spectrophotometrically at 405 nm. tci-thaijo.orgprotocols.io A reduction in color indicates inhibition. While specific data on this compound was not found, studies on other anthranilate derivatives have utilized this assay to evaluate their potential as α-glucosidase inhibitors, showing activity in the nanomolar to micromolar range. nih.gov

Glycogen (B147801) Phosphorylase Inhibition Assay: This enzyme is another target for diabetes therapy as it is involved in glucose release from glycogen stores. Assays to measure its inhibition are also employed in drug discovery. Research on novel anthranilic acid derivatives has included screening against glycogen phosphorylase to explore dual-inhibitory activity. nih.gov

In vivo studies using animal models are crucial for understanding the systemic effects of a chemical compound.

Neurobiological Studies: Animal models are used to investigate a compound's effects on the central nervous system. A study on a synthetic anthranilate derivative, butyl 2-[2-(2-fluorophenyl)acetamido]benzoate, used rat cerebro-cortical synaptosomes to examine its effect on glutamate (B1630785) release. mdpi.com Furthermore, a rat model of kainic acid-induced glutamate excitotoxicity was employed to evaluate the compound's neuroprotective potential. mdpi.com Another study used a scopolamine-treated zebrafish model to investigate the potential of petitgrain essential oil, which contains anthranilate derivatives, in mitigating memory decline. researchgate.net

Toxicological Studies: To assess the toxicity of anthranilate derivatives, studies are often conducted in rodents like rats and mice. inchem.orgnih.gov Acute oral toxicity is typically determined by calculating the LD50 value, which is the dose required to be lethal to 50% of the test population. For this compound, the oral LD50 in rats was reported to be greater than 5000 mg/kg body weight, indicating low acute toxicity. inchem.org Subchronic toxicity studies involve administering the compound over a longer period, such as 13 weeks, to observe effects on growth, hematology, and organ pathology. epa.gov

Spectroscopic and Chromatographic Analytical Protocols

Analytical chemistry protocols are essential for the identification, purification, and quantification of this compound.

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate this compound from complex mixtures. vwr.comnih.gov GC is particularly suitable for volatile compounds and is often coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass-to-charge ratio of fragmented ions. thegoodscentscompany.comresearchgate.net HPLC is used for the analysis of less volatile compounds and can determine the purity and concentration of anthranilic acid and its esters. nih.govgoogle.com

Spectroscopy: Spectroscopic methods provide information about a compound's structure. Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the structure of synthesized anthranilate esters by identifying the chemical environment of hydrogen atoms. google.comrsc.org Infrared (IR) spectroscopy can identify functional groups, such as the characteristic carbonyl group absorptions in anthranilate esters. rsc.org

Computational and Chemoinformatic Approaches

Computational methods are increasingly used to predict the biological activity of chemicals and to understand their mechanism of action, saving time and resources.

Structure-Activity Screening: Chemoinformatic approaches have been used to screen large virtual libraries of compounds to identify potential insect repellents. ajpsonline.com One such study used a computational screen of over 400,000 compounds to identify natural chemicals that activate the same olfactory receptor as DEET. slu.seebi.ac.uk This screening identified several anthranilates, including this compound, as candidate repellents. slu.seird.fr

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.govresearchgate.net Docking studies have been used to investigate how anthranilate derivatives bind to the active sites of enzymes like α-glucosidase and glycogen phosphorylase, helping to explain their inhibitory activity. nih.gov Bioactivity scores for properties like G protein-coupled receptor (GPCR) ligand binding and enzyme inhibition can also be calculated using chemoinformatics software to predict a compound's pharmaceutical potential. researchgate.netresearchgate.net

Design of Experiments (DoE) in Synthesis Optimization (e.g., Plackett-Burman Design)

Design of Experiments (DoE) is a systematic and efficient approach to experimentation that allows for the investigation of multiple factors simultaneously. 6sigma.us In the context of this compound synthesis, particularly through lipase-catalyzed esterification, DoE is instrumental in identifying the critical parameters that affect the reaction yield and selectivity. who.int

One of the most effective screening designs used in the initial stages of process optimization is the Plackett-Burman design. 6sigma.uswho.int This statistical method is a type of two-level fractional factorial design that is highly efficient for screening a large number of variables to identify those with the most significant effects on the outcome. 6sigma.us The primary advantage of the Plackett-Burman design is its ability to reduce the number of required experimental runs while still providing valuable information on the main effects of each variable. researchgate.net

In a typical study focused on the enzymatic synthesis of anthranilic acid esters, including this compound, a Plackett-Burman design can be employed to screen various reaction components. researchgate.netdss.go.th For instance, in the lipase-catalyzed esterification of anthranilic acid, a key step is the selection of the most suitable alcohol. researchgate.netdss.go.th A Plackett-Burman design allows researchers to evaluate a wide range of alcohols with varying carbon chain lengths in a limited number of experiments. researchgate.netdss.go.th

A representative Plackett-Burman experimental design for screening alcohols in the synthesis of anthranilate esters is shown below. In such a design, each variable (in this case, different alcohols) is tested at two levels: a high level (+1) and a low level (-1), which could correspond to the presence or absence of the alcohol in the reaction mixture. 6sigma.us

Table 1: Illustrative Plackett-Burman Design for Alcohol Screening in Anthranilate Ester Synthesis

Experimental Run Methanol (B129727) Ethanol Propanol Butanol Pentanol Hexanol ... Ester Yield (%)
1 +1 +1 -1 +1 -1 -1 ... Y1
2 -1 +1 +1 -1 +1 -1 ... Y2
3 -1 -1 +1 +1 -1 +1 ... Y3
4 +1 -1 -1 +1 +1 -1 ... Y4
5 -1 +1 -1 -1 +1 +1 ... Y5
6 -1 -1 -1 -1 -1 -1 ... Y6
7 +1 +1 +1 +1 +1 +1 ... Y7
... ... ... ... ... ... ... ... ...

This table is a simplified representation of a Plackett-Burman design. A full design would include more runs and variables.

Through such an experimental setup, researchers can efficiently determine the significance of each alcohol on the final ester yield. dss.go.th

Data Analysis and Statistical Methods

Following the execution of the experimental design, the collected data is subjected to rigorous statistical analysis to identify the factors with a significant impact on the synthesis of this compound.

The primary method of analysis for a Plackett-Burman design involves calculating the main effect of each variable. The effect of a particular factor is the difference between the average response when the factor is at its high level and the average response when it is at its low level. These effects are then used to determine the statistical significance of each factor, often through the use of t-tests. researchgate.net

In a study on the lipase-catalyzed synthesis of anthranilic acid esters, the results of the Plackett-Burman design were analyzed to yield coefficient values and t-values for each alcohol. dss.go.th The significance of each alcohol was then determined based on these statistical values. dss.go.th For example, butanol, the precursor to this compound, was found to have a 99.5% significance in one such study. dss.go.th

Table 2: Statistical Significance of Various Alcohols in Anthranilate Ester Synthesis

Alcohol Coefficient Value t-value Significance (%)
Methanol 1.89 10.8 99.9
Butanol 0.85 4.8 99.5
Propanol 0.45 2.5 90
Hexanol 0.89 5.1 99.5
Decanol 1.15 6.5 99.9

Data adapted from a study on the lipase-catalyzed synthesis of anthranilic acid esters. dss.go.th

Furthermore, Analysis of Variance (ANOVA) is a powerful statistical tool commonly used to analyze the results of DoE. ANOVA allows for the assessment of the significance of each factor by comparing the variance between the different factor levels to the variance within the levels. mdpi.com A high F-value and a low p-value (typically < 0.05) in the ANOVA table indicate that a factor has a statistically significant effect on the response. mdpi.com

Table 3: Illustrative ANOVA Table for Synthesis Optimization

Source of Variation Sum of Squares Degrees of Freedom Mean Square F-value p-value
Model SS_Model df_Model MS_Model F_Model p_Model
Factor A SS_A df_A MS_A F_A p_A
Factor B SS_B df_B MS_B F_B p_B
... ... ... ... ... ...
Residual SS_Residual df_Residual MS_Residual
Total SS_Total df_Total

This is a generic ANOVA table structure. The specific factors and values would depend on the experimental design.

By employing these sophisticated research methodologies and statistical analyses, scientists can efficiently optimize the synthesis of this compound, leading to improved yields and a better understanding of the underlying chemical processes.

X. Broader Scientific Context and Future Research Directions

Comparative Analysis with Other Anthranilate Esters

Butyl anthranilate is a member of the anthranilate ester family, which includes several other commercially important compounds. A comparative analysis reveals distinct characteristics that define their specific applications. wikipedia.org The primary differences lie in their sensory profiles and physical properties, which are influenced by the length of the alkyl chain of the ester.

Sensory Profile:

Methyl anthranilate is arguably the most well-known, possessing a strong and characteristic fruity, Concord grape-like aroma. wikipedia.orggoogle.com It is considered an impact compound for grape flavor. google.com

Ethyl anthranilate offers a milder, sweet, fruity, grape-like odor, often described as resembling orange blossoms. wikipedia.org It contributes to peach, berry, and orange flavor profiles. google.com

This compound is distinguished by its plum-like flavor and is a valuable component in certain perfumes. google.com Its taste characteristics at 50 ppm are described as floral, green, fruity, sweet citrus, and waxy.

Propyl anthranilate also contributes to the spectrum of fruity and floral notes, fitting within the general sensory theme of the anthranilate family.

Physicochemical Properties: The change in the alkyl group from methyl to butyl results in a predictable trend in physical properties such as boiling point and density. wikipedia.org A thermochemical study comparing methyl and this compound highlighted the energetic effect of the different alkyl groups on their gas-phase enthalpies of formation. researchgate.net This type of research is fundamental for understanding the compounds' environmental fate and for process design. researchgate.net

Applications: While all these esters are used in the flavor and fragrance industry, their specific roles can differ. wikipedia.orgchembk.com Methyl anthranilate is a key ingredient in grape flavorings and certain perfumes. google.com Ethyl and this compound are also used as flavoring agents and have demonstrated insect-repellent properties against mosquitoes, with this compound being effective at preventing egg deposition. wikipedia.orggoogle.com The formation of Schiff bases with aldehydes is another significant application, creating new fragrance compounds with enhanced stability and unique scents. wikipedia.orgresearchgate.net

Interactive Table: Comparison of Common Anthranilate Esters

Feature Methyl Anthranilate Ethyl Anthranilate This compound
Aroma Profile Strong, fruity, Concord grape wikipedia.orggoogle.com Milder, sweet, fruity, orange-blossom like wikipedia.orggoogle.com Plum-like, floral, green, citrus, waxy
Primary Use Grape flavorings, perfumes google.com Flavors (peach, berry, orange), fragrances google.com Plum flavors, perfumes google.com
Boiling Point 256 °C wikipedia.org 268 °C 303 °C
Insect Repellency Repels fruit flies and mosquitoes wikipedia.org Repels mosquitoes from feeding and egg-laying wikipedia.org Repels mosquitoes from egg-laying wikipedia.org
Natural Occurrence Grapes, citrus, jasmine chembk.com Peach, berry, grape, orange google.com Plum google.com

Development of New Anthranilate Derivatives

Research into anthranilate derivatives is an active field, moving beyond flavor and fragrance to explore applications in medicine and materials science. The core anthranilate structure serves as a versatile scaffold for creating novel compounds with specific functionalities.

Profragrances: One innovative area is the development of "profragrances," which are non-volatile precursors that release a fragrance molecule under specific triggers like light or hydrolysis. nih.govresearchgate.netchimia.ch Schiff bases formed from methyl anthranilate and various aldehydes are a type of profragrance, designed to control the release of the more volatile aldehyde component. researchgate.netnih.govunibo.it This approach addresses the challenge of fragrance longevity in consumer products. nih.govchimia.ch Research in this area is highly interdisciplinary, involving organic chemistry, physical chemistry, and materials science. nih.govresearchgate.net

Bio-Medical Imaging: Anthranilate derivatives have been synthesized and evaluated for their potential in medical imaging. Specifically, radioiodinated anthranilate derivatives have been developed as potential tracers for imaging Vascular Endothelial Growth Factor Receptors (VEGFR) with single-photon emission computed tomography (SPECT). mdpi.comdntb.gov.uancbj.gov.pl These compounds are based on the structure of anticancer drugs that target VEGFR tyrosine kinase. ncbj.gov.pl The goal is to create probes that can non-invasively monitor angiogenesis, a key process in cancer growth. mdpi.comncbj.gov.pl

Other Biological Activities: Scientists are also synthesizing novel anthranilic diamide (B1670390) derivatives that exhibit potent antiviral activity against plant viruses like tobacco mosaic virus (TMV). acs.org Other research focuses on creating anthranilate derivatives with antimicrobial or anticancer properties. mdpi.comzenodo.org These studies demonstrate the broad potential of the anthranilate chemical backbone in developing new therapeutic and agricultural agents. mdpi.comjmb.or.kr

Integration with Biorefinery Concepts

In response to a growing demand for natural and sustainably sourced ingredients, the production of this compound and other esters is being integrated into biorefinery concepts. foodnavigator.combccresearch.com This involves a shift from petroleum-based chemical synthesis to biological production methods. pnas.org

Biocatalysis and Enzymatic Esterification: A key approach is the use of enzymes, particularly lipases, to catalyze the esterification of anthranilic acid with butanol. googleapis.com This method offers a "natural" route to the final product. However, challenges such as low yields and the high cost of biocatalysts have limited its large-scale industrial application. chemicalbook.com For instance, the use of methanol (B129727) in the enzymatic production of methyl anthranilate can denature the enzyme, leading to maximum yields of only 10%. chemicalbook.com

Microbial Fermentation and Synthetic Biology: Metabolic engineering and synthetic biology are at the forefront of creating sustainable production platforms for aroma compounds. bccresearch.comforbes.comnyc.ph Scientists have successfully engineered microorganisms like Escherichia coli and Corynebacterium glutamicum to produce methyl anthranilate directly from glucose. pnas.orgnih.govchemicalbook.comresearchgate.net These engineered microbes are equipped with synthetic, plant-derived metabolic pathways. pnas.orgnih.gov This technology avoids the use of petrochemicals and can be more sustainable than relying on agricultural land and resources. foodnavigator.comkaust.edu.sa The strategies developed for methyl anthranilate, such as optimizing enzyme expression and precursor supply, are applicable to the production of this compound and other valuable aromatic esters. nih.govchemicalbook.com

Addressing Challenges in Synthetic and Biological Applications

Both traditional chemical synthesis and modern biological production methods for this compound face specific challenges that researchers are actively working to overcome.

Challenges in Synthetic Production:

Catalyst and Reaction Conditions: Traditional esterification often requires strong acid catalysts and high temperatures, which can lead to unwanted byproducts and issues with catalyst removal and disposal. googleapis.com

Stability: Anthranilate esters can react with other components in a fragrance mixture, such as aldehydes, to form Schiff bases. chembk.com While sometimes desired, this reactivity can also be an unintended consequence that alters the final scent profile.

Challenges in Biological Production:

Low Yields: Early attempts at microbial production of anthranilate esters often suffered from low titers, making them economically uncompetitive. pnas.orgchemicalbook.com

Substrate/Product Toxicity: The aroma compounds themselves, including methyl anthranilate, can be toxic to the microbial production hosts, inhibiting cell growth and limiting final product concentration. pnas.orgnih.gov

Enzyme Denaturation and Cofactor Availability: In biocatalytic processes, the alcohol substrate can denature the enzyme. chemicalbook.com In fermentation, the availability of essential cofactors, like S-adenosyl-l-methionine (SAM) for methylation, can be a limiting factor. nih.gov

Innovative Solutions: To address these challenges, researchers are developing innovative solutions. In microbial production, a two-phase extractive fermentation process has been developed. pnas.orgnih.gov In this system, a non-toxic solvent like tributyrin (B1683025) is used to continuously extract the anthranilate ester from the culture medium, mitigating its toxic effects on the cells and significantly boosting the final yield. pnas.orgnih.govchemicalbook.com

Collaborative Research Opportunities and Interdisciplinary Studies

The development and application of compounds like this compound are increasingly driven by collaborative and interdisciplinary research. The complexity of creating and delivering fragrances necessitates expertise from multiple scientific fields.

Industry-Academia and Inter-Company Collaborations: The flavor and fragrance industry is witnessing a rise in strategic partnerships between synthetic biology companies and established fragrance houses. bedoukian.com For example, BGene, a company specializing in synthetic biology, has partnered with TechnicoFlor, a fragrance manufacturer, to develop and commercialize sustainable fragrance ingredients. bgene.frbgene.frbgene.frheyzine.com Similarly, Givaudan is collaborating with LanzaTech to develop fragrance ingredients from renewable carbon sources using synthetic biology. givaudan.comlanzatech.compersonalcareinsights.com These collaborations leverage the metabolic engineering expertise of biotech firms and the market knowledge and formulation experience of fragrance companies to accelerate innovation. bgene.frbgene.fr

Interdisciplinary Nature of Fragrance Science: Modern fragrance research is inherently interdisciplinary. nih.govresearchgate.net The creation of profragrances, for instance, combines:

Organic Chemistry: For the design and synthesis of the precursor molecules. nih.gov

Physical Chemistry: To understand the kinetics and thermodynamics of the release mechanism. nih.gov

Analytical Chemistry: For the precise measurement of fragrance release over time. nih.gov

Materials Science: For developing delivery systems like microcapsules or gels to house the profragrances. nih.govresearchgate.net

This convergence of disciplines is essential for tackling the complex challenges of fragrance stability, controlled release, and sustainability, paving the way for the next generation of fragrance technologies. nih.govchimia.ch

Q & A

Q. What are the standard laboratory methods for synthesizing butyl anthranilate, and how can purity be optimized?

this compound is synthesized via esterification of anthranilic acid with butanol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key steps include refluxing reactants, neutralizing excess acid, and purifying the product via fractional distillation or column chromatography. Purity can be validated using gas chromatography (GC) coupled with mass spectrometry (GC-MS) to detect residual solvents or byproducts .

Q. Which analytical techniques are most reliable for identifying this compound in complex mixtures?

GC-MS is the gold standard for identification, leveraging retention indices (e.g., RT 33.56 in Adams’ Essential Oil Components ) and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, particularly distinguishing this compound from isomers like methyl anthranilate .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Molecular formula: C₁₁H₁₅NO₂; molecular weight: 193.24 g/mol .
  • Solubility: Hydrophobic, requiring organic solvents (e.g., ethanol, DMSO) for biological assays .
  • Stability: Susceptible to hydrolysis under acidic/basic conditions; storage in inert atmospheres is recommended .

Advanced Research Questions

Q. How does this compound interact with microbial enzymes, and what are the implications for inhibition studies?

this compound derivatives can bind to multiple sites in enzyme tunnels, as seen in Mycobacterium tuberculosis anthranilate phosphoribosyltransferase (AnPRT). Isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF) reveal sequential binding mechanisms, where anthranilate occupies sites 1 and 3 before PRPP activation . This multi-site binding complicates inhibitor design but offers insights into allosteric modulation.

Q. How should researchers address contradictions in bioactivity data (e.g., toxicity vs. inertness) across studies?

Contradictions often arise from variability in:

  • Test organisms : Species-specific metabolic pathways (e.g., Solenopsis invicta vs. mammalian models ).
  • Dosage and exposure time : Sublethal vs. acute dosing regimes.
  • Data normalization : Use standardized metrics (e.g., LC₅₀, EC₅₀) and meta-analysis tools to reconcile discrepancies .

Q. What methodologies are effective for studying anthranilate-activating nonribosomal peptide synthetase (NRPS) modules in fungi?

Fungal NRPS modules (e.g., Aspergillus fumigatus AFUA_6g12080) can be characterized via:

  • ATP-pyrophosphate exchange assays to confirm anthranilyl-AMP formation.
  • Thioesterase domain analysis to validate Ant-S-T1 intermediate formation .
  • Bioinformatics : Apply 10AA specificity codes to predict substrate activation .

Q. What statistical approaches are recommended for analyzing this compound’s environmental behavior?

  • Multivariate regression to model degradation kinetics under varying pH/temperature.
  • Principal component analysis (PCA) to identify dominant factors (e.g., microbial activity, UV exposure) in field studies .
  • Error propagation analysis to quantify uncertainties in half-life estimations .

Q. How can researchers identify gaps in the existing literature on this compound applications?

Conduct a systematic review using:

  • Keyword co-occurrence mapping (e.g., "this compound" + "bioactivity" vs. "synthesis").
  • Critical appraisal matrices to assess methodological rigor and reproducibility .
  • Patent databases (e.g., USPTO) to track unpublished industrial research .

Methodological Guidelines

  • Experimental Design : Use factorial designs to test interactions between variables (e.g., solvent polarity, temperature) in synthesis .
  • Data Integrity : Implement electronic lab notebooks (ELNs) for traceability and audit trails .
  • Ethical Compliance : Adopt OECD guidelines for ecotoxicity assays to ensure ethical data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl anthranilate
Reactant of Route 2
Reactant of Route 2
Butyl anthranilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.